5'-Azido-5'-deoxythymidine-d3
Description
Properties
Molecular Formula |
C₁₀H₁₀D₃N₅O₄ |
|---|---|
Molecular Weight |
270.26 |
Synonyms |
5’-AZT-d3; NSC 254064-d3; 5’-Azido-(5’-deoxy)-thymidine-d3 |
Origin of Product |
United States |
Foundational & Exploratory
Deuterated 5'-Azido Thymidine Analogs: A Novel Tool for High-Precision Metabolic Tracing of DNA Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The study of DNA synthesis is fundamental to understanding cell proliferation, genotoxicity, and the efficacy of therapeutic agents.[1] For decades, researchers have relied on thymidine analogs like bromodeoxyuridine (BrdU) and 5-ethynyl-2'-deoxyuridine (EdU) to probe these processes.[2][3] However, these methods present inherent limitations, including the need for harsh DNA denaturation for BrdU detection and the potential for cytotoxicity with EdU.[4][5][6] This guide introduces a next-generation approach that synergizes the power of bioorthogonal chemistry and stable isotope labeling: deuterated 5'-azido thymidine analogs. By incorporating a bioorthogonal azido group for specific chemical ligation and deuterium atoms for mass-based quantification, these novel tracers offer an unparalleled platform for precise, quantitative analysis of DNA metabolism without the drawbacks of traditional methods. This document provides the theoretical framework, practical synthesis strategies, and detailed experimental protocols for leveraging this powerful new tool in your research.
The Rationale: Overcoming the Barriers of Conventional DNA Tracing
The core principle of metabolic tracing involves introducing a labeled precursor that is incorporated into a biomolecule of interest, allowing for its subsequent detection and measurement.[2] In the context of DNA synthesis, this has been dominated by two key thymidine analogs.
-
Bromodeoxyuridine (BrdU): Incorporated into DNA and detected by specific antibodies. The major drawback is that the DNA must be denatured with harsh acid or heat treatment to expose the BrdU epitope for antibody binding, a process that can destroy cellular architecture and other protein epitopes.[4][7]
-
5-Ethynyl-2'-deoxyuridine (EdU): A significant advancement, EdU contains an alkyne group that can be detected via a highly specific and bioorthogonal "click" reaction with a fluorescent azide.[1][4][6][8] This avoids the need for DNA denaturation.[4][5] However, concerns remain about its potential to induce DNA damage and cytotoxicity, especially in long-term studies.[5][6]
To transcend these limitations, we propose a tracer that combines three key features: a thymidine scaffold for metabolic incorporation, an azido group for bioorthogonal detection, and deuterium labeling for quantitative mass spectrometry analysis.
The Power of Bioorthogonal Chemistry
Bioorthogonal chemistry refers to reactions that can occur within a living system without interfering with native biochemical processes.[9][10] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is the archetypal bioorthogonal reaction.[11][12]
-
High Specificity: The azide and alkyne groups are virtually absent in biological systems, ensuring that the reaction only occurs between the labeled biomolecule and its specific detection probe.[12][13]
-
Mild Reaction Conditions: The reaction proceeds rapidly in aqueous environments and at a physiological pH range (4-11), preserving the integrity of fragile biomolecules.[11][13]
By using a 5'-azido thymidine analog, we can metabolically label newly synthesized DNA with an azide handle. This handle can then be "clicked" to a reporter molecule (e.g., a biotin-alkyne for enrichment or a fluorophore-alkyne for imaging) for downstream analysis.
The Precision of Stable Isotope Labeling
Stable isotope labeling, particularly with deuterium (²H), is a cornerstone of modern metabolomics and pharmacokinetic studies.[14][15] Replacing hydrogen with deuterium in a molecule offers several distinct advantages for mass spectrometry-based analysis.
-
Unambiguous Quantification: Each deuterium atom adds ~1 Dalton to the mass of the molecule. This mass shift allows a mass spectrometer to easily distinguish the labeled analog from its endogenous, unlabeled counterpart, enabling precise and direct quantification of its incorporation.[16][17]
-
Gold Standard Internal Standards: Deuterated analogs are considered the "gold standard" for internal standards in quantitative mass spectrometry. Because they are chemically identical to the analyte, they co-elute during chromatography and experience the same ionization effects, perfectly correcting for sample loss during preparation and for matrix effects that can suppress or enhance instrument signals.[17]
-
Enhanced Metabolic Stability: The carbon-deuterium (C-D) bond is significantly stronger (6-10 times) than the carbon-hydrogen (C-H) bond.[18] This "Kinetic Isotope Effect" can slow the rate of metabolic processes that involve C-H bond cleavage, potentially leading to a longer biological half-life and altered metabolic pathways, which itself can be a valuable area of study.[15][19]
By combining these features, deuterated 5'-azido thymidine emerges as a superior tracer for quantifying DNA synthesis dynamics with high fidelity and precision.
Synthesis Pathway: Crafting the Deuterated Tracer
The synthesis of a deuterated 5'-azido thymidine analog is a multi-step process requiring careful control of chemical transformations. While numerous methods exist for synthesizing 3'-azido-3'-deoxythymidine (AZT), we present a generalized, plausible pathway adapted for the creation of a 5'-azido deuterated analog.[20][21] The introduction of deuterium can be achieved by using deuterated starting materials or reagents at key steps.[15]
Conceptual Synthesis Workflow
Sources
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Thymidine Analogues for Tracking DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. salic.med.harvard.edu [salic.med.harvard.edu]
- 5. 5-Ethynyl-2'-deoxycytidine as a new agent for DNA labeling: detection of proliferating cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Ethynyl-2'-deoxyuridine - Wikipedia [en.wikipedia.org]
- 7. bitesizebio.com [bitesizebio.com]
- 8. 5-Ethynyl-2'-deoxyuridine (5-EdU), Nucleotides for Application in Cell Cycle & Proliferation - Jena Bioscience [jenabioscience.com]
- 9. Labeling and sequencing nucleic acid modifications using bio-orthogonal tools - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 10. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. interchim.fr [interchim.fr]
- 14. metsol.com [metsol.com]
- 15. jscimedcentral.com [jscimedcentral.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. resolvemass.ca [resolvemass.ca]
- 18. juniperpublishers.com [juniperpublishers.com]
- 19. researchgate.net [researchgate.net]
- 20. semanticscholar.org [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
Technical Guide: Applications of 5'-Azido-5'-deoxythymidine-d3 in Nucleoside Chemistry
[1]
Executive Summary
5'-Azido-5'-deoxythymidine-d3 is a specialized nucleoside analog that serves a dual function in modern bioorganic chemistry and drug development. Structurally, it replaces the canonical 5'-hydroxyl group of thymidine with an azide moiety (
This guide details its two primary applications:
-
Quantitative Bioanalysis: Functioning as a stable isotope-labeled internal standard (SIL-IS) for the precise LC-MS/MS quantification of 5'-modified nucleosides.[1]
-
Bioorthogonal Chemistry: Acting as a "Click" chemistry handle for the synthesis of 5'-modified oligonucleotides and triazole-linked DNA structures.[1]
Chemical Architecture & Properties[1]
To utilize this compound effectively, researchers must understand the functional consequences of its modifications.
| Feature | Chemical Modification | Functional Consequence |
| Base | Thymine (d3-labeled) | Mass Shift: The |
| Sugar | 2'-Deoxyribose | DNA Compatibility: Maintains structural compatibility with DNA polymerases and repair enzymes (though the 5'-block prevents phosphorylation).[1] |
| 5'-Position | Azide ( | Metabolic Block: Prevents phosphorylation by thymidine kinase (TK), rendering the molecule chemically inert to standard metabolic activation but highly reactive to alkynes (Click chemistry).[1] |
Synthesis & Preparation
Note: The synthesis of the d3-labeled variant follows standard nucleoside chemistry, utilizing thymidine-d3 as the starting material.[1]
The synthesis typically proceeds via a two-step displacement reaction.[1] The 5'-hydroxyl is first converted to a leaving group (tosylate or mesylate), followed by nucleophilic substitution with an azide source.
Synthetic Workflow (Graphviz)
Figure 1: Two-step synthetic pathway converting Thymidine-d3 to 5'-Azido-5'-deoxythymidine-d3 via a tosyl intermediate.[1]
Critical Protocol Notes:
-
Regioselectivity: The reaction relies on the primary 5'-OH being more nucleophilic and sterically accessible than the 3'-OH.[1] However, careful temperature control (0°C to RT) during tosylation is required to avoid 3',5'-ditosylation.
-
Purification: The azide product is less polar than the starting nucleoside. Silica gel chromatography (DCM/MeOH gradient) is standard for purification.
Primary Application: Quantitative Bioanalysis (LC-MS/MS)[1]
In pharmacokinetic (PK) studies of azido-nucleoside drugs or intermediates, 5'-Azido-5'-deoxythymidine-d3 is the "Gold Standard" Internal Standard (IS).[1]
Mechanism of Action
Non-deuterated internal standards (analogs) often fail to correct for matrix effects (ion suppression/enhancement) because they elute at different times than the analyte.[2] The d3-labeled standard co-elutes with the analyte but is detected in a separate mass channel (MRM).
Experimental Protocol: Sample Preparation
-
Stock Preparation: Dissolve 5'-Azido-5'-deoxythymidine-d3 in MeOH to 1 mg/mL.
-
Spiking: Add the IS solution to biological samples (plasma/urine) to a final concentration of ~100 ng/mL.
-
Protein Precipitation: Add 3 volumes of ice-cold Acetonitrile (ACN). Vortex for 30s.
-
Centrifugation: 10,000 x g for 10 mins at 4°C.
-
Analysis: Inject supernatant into LC-MS/MS.
LC-MS/MS Workflow (Graphviz)[1]
Figure 2: Bioanalytical workflow utilizing the d3-labeled compound to normalize matrix effects and recovery losses.
Secondary Application: "Click" Bioconjugation[1]
The 5'-azide group is a bioorthogonal handle used to modify oligonucleotides.[1] Unlike standard DNA synthesis, which requires a 5'-hydroxyl for chain extension, the 5'-azide acts as a "cap" that can be ligated to alkynes via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]
Utility in Oligonucleotide Chemistry[3][4][5][6][7][8][9]
-
5'-End Labeling: Attaching fluorophores, biotin, or peptides to DNA.
-
Chemical Ligation: Joining two DNA strands via a triazole linkage (biocompatible backbone mimic) instead of a phosphate bond.
Protocol: CuAAC Ligation
Reagents:
-
Oligonucleotide with 5'-Azido-5'-deoxythymidine terminus (10 µM).[1]
-
Alkyne-labeled tag (e.g., Fluorophore-alkyne) (20 µM).[1]
-
CuSO4 (1 mM).
-
Sodium Ascorbate (2 mM).
-
Ligand: THPTA (to protect DNA from degradation).
Steps:
-
Mix Oligo and Alkyne in water/DMSO buffer.[3]
-
Add CuSO4/THPTA pre-complex.
-
Add Sodium Ascorbate (starts reaction).
-
Incubate 1-2 hours at RT.
-
Purify via Ethanol precipitation or HPLC.
Click Chemistry Mechanism (Graphviz)
Figure 3: Mechanism of the CuAAC reaction forming a stable triazole linkage at the 5'-position.[1]
References
-
Synthesis of 5'-Azido Nucleosides: Mungall, W. S., et al. "Use of the azido group in the synthesis of 5'-terminal aminodeoxythymidine oligonucleotides."[4][5] The Journal of Organic Chemistry 40.11 (1975): 1659-1662.[1] Link
-
Click Chemistry on DNA: El-Sagheer, A. H., & Brown, T. "Click chemistry with DNA." Chemical Society Reviews 39.4 (2010): 1388-1405.[1] Link
-
Deuterated Internal Standards: "Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis." ResolveMass Laboratories. Link
-
Triazole Linkages in DNA: Hiroyuki, I., et al. "Biocompatibility of the Triazole Linkage in DNA." Nucleic Acids Research (2011). Link
An In-Depth Technical Guide to 5'-Azido-5'-deoxythymidine-d3: Properties, Synthesis, and Applications
Executive Summary
This technical guide provides a comprehensive overview of 5'-Azido-5'-deoxythymidine-d3, a deuterated nucleoside analog of significant interest to researchers in drug development, molecular biology, and medicinal chemistry. We will delve into its core chemical properties, the strategic rationale behind its deuteration, detailed synthetic pathways, and its principal applications. This document distinguishes the compound from its well-known positional isomer, 3'-azido-3'-deoxythymidine (Zidovudine), and highlights its unique utility as a research tool. The primary applications explored include its potential as an anti-tuberculosis agent, its role as a critical building block in bioconjugation via "click chemistry," and its use as an internal standard in pharmacokinetic studies.
Core Chemical and Physical Properties
5'-Azido-5'-deoxythymidine-d3 is a modified version of the naturally occurring nucleoside, thymidine. The key modifications are the replacement of the 5'-hydroxyl group with an azido (-N₃) group and the substitution of three protium (¹H) atoms with deuterium (²H or D) on the methyl group of the thymine base. These modifications impart unique chemical reactivity and metabolic stability.
The foundational properties of the deuterated compound and its non-deuterated parent are summarized below. It is important to note that isotopically labeled compounds like the d3 variant often do not have a separate CAS number and may be tracked by product codes from suppliers.[1]
| Property | 5'-Azido-5'-deoxythymidine | 5'-Azido-5'-deoxythymidine-d3 |
| CAS Number | 19316-85-9[2][3][4][5] | Not assigned; typically referenced by parent CAS |
| Molecular Formula | C₁₀H₁₃N₅O₄[2][3][4] | C₁₀D₃H₁₀N₅O₄[1] |
| Molecular Weight | 267.24 g/mol [2][4] | 270.26 g/mol [1] |
| IUPAC Name | 1-[(2R,4S,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione | 1-[(2R,4S,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione[1] |
| SMILES String | CC1=CN(C(=O)NC1=O)C2CC(C(O2)CN=[N+]=[N-])O | [2H]C([2H])([2H])C1=CN([C@H]2CO2)C(=O)NC1=O[1] |
The Strategic Role of Deuteration
The inclusion of deuterium in place of protium is a deliberate strategy employed in medicinal chemistry to enhance a molecule's therapeutic potential or utility as a research tool.[6][7] This approach is grounded in the kinetic isotope effect (KIE).
The Kinetic Isotope Effect (KIE)
The bond between carbon and deuterium (C-D) is stronger and has a lower zero-point energy than the corresponding carbon-protium (C-H) bond. Consequently, reactions that involve the cleavage of this bond proceed at a slower rate. This phenomenon is particularly relevant for metabolic processes mediated by cytochrome P450 (CYP) enzymes, which often involves hydrogen atom abstraction. By replacing a metabolically labile C-H bond with a C-D bond, the rate of metabolism at that position can be significantly reduced.[8]
Implications for Drug Development
The strategic deuteration of the thymine methyl group in 5'-Azido-5'-deoxythymidine-d3 serves two primary purposes:
-
Improved Metabolic Profile: If the methyl group is a site of oxidative metabolism, deuteration can slow its breakdown, leading to a longer plasma half-life, increased overall drug exposure, and potentially a reduction in the formation of specific metabolites.[7]
-
Internal Standard for Pharmacokinetics: In quantitative bioanalysis, particularly liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled version of the analyte is the gold standard for an internal standard. 5'-Azido-5'-deoxythymidine-d3 co-elutes with the non-deuterated compound but is distinguished by its higher mass, allowing for precise and accurate quantification of the parent drug in complex biological matrices.
Caption: Metabolic stabilization via the Kinetic Isotope Effect (KIE).
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 5'-Azido-5'-deoxythymidine typically commences from the readily available and inexpensive starting material, thymidine. The core transformation is a nucleophilic substitution at the 5'-carbon, converting the primary hydroxyl group into an azide. A common and efficient laboratory-scale approach involves a two-step process.
Caption: General synthetic workflow for 5'-Azido-5'-deoxythymidine.
Experimental Protocol: Synthesis via Tosylation and Azide Displacement
-
Activation (Tosylation): Thymidine is dissolved in anhydrous pyridine. The solution is cooled in an ice bath. p-Toluenesulfonyl chloride (TsCl) is added portion-wise while maintaining the temperature. The reaction is stirred and allowed to warm to room temperature overnight. The purpose of this step is to convert the 5'-hydroxyl, a poor leaving group, into a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution.
-
Work-up and Isolation: The reaction mixture is quenched with ice water and extracted with an appropriate organic solvent (e.g., dichloromethane). The organic layers are combined, washed with dilute acid and brine, dried over sodium sulfate, and concentrated under reduced pressure to yield crude 5'-O-(p-toluenesulfonyl)thymidine.
-
Displacement (Azidation): The crude tosylated intermediate is dissolved in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF). Sodium azide (NaN₃) is added in excess. The mixture is heated (e.g., to 100°C) and stirred for several hours until TLC analysis indicates the consumption of the starting material.[2]
-
Final Purification: The reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. The combined organic extracts are washed, dried, and concentrated. The final product, 5'-Azido-5'-deoxythymidine, is purified by silica gel column chromatography to yield a white or light yellow crystalline powder.[4]
Alternative one-pot syntheses, for instance using triphenylphosphine, a halogen source (like CBr₄), and sodium azide, have also been developed for improved efficiency.[9]
Key Chemical Reactions of the 5'-Azido Group
The terminal azide is a versatile functional group, prized for its stability and specific reactivity.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent "click chemistry" reaction. The 5'-azide reacts efficiently and specifically with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,2,3-triazole linkage. This reaction is widely used to attach reporter molecules like fluorophores, biotin, or other biomolecules to oligonucleotides.
-
Staudinger Reduction: The azide can be selectively reduced to a primary amine (5'-amino-5'-deoxythymidine) using reagents like triphenylphosphine followed by hydrolysis.[10] This provides a route to synthesizing oligonucleotides with terminal amino groups for further functionalization.
Caption: Key reactions of the 5'-azido functional group.
Applications in Research and Development
Potential Anti-Tuberculosis Agent
5'-Azido-5'-deoxythymidine has been identified as a potential inhibitor of thymidylate kinase from Mycobacterium tuberculosis (TMPKmt).[2][11] This enzyme is critical for the bacterium's DNA synthesis pathway, as it catalyzes the phosphorylation of dTMP to dTDP.
Mechanism of Action: By acting as a thymidine analog, 5'-Azido-5'-deoxythymidine is thought to compete with the natural substrate. Its binding to the active site of TMPKmt inhibits the enzyme's function, thereby disrupting the supply of essential precursors for DNA replication and halting bacterial growth.[11] The presence of the azide group enhances its ability to inhibit reverse transcriptase-like enzymes.[11]
Caption: Proposed inhibition of the TMPKmt enzyme in M. tuberculosis.
Bioconjugation and Oligonucleotide Synthesis
The most widespread application of this compound is as a phosphoramidite building block for automated solid-phase oligonucleotide synthesis. This allows for the precise, site-specific incorporation of a 5'-azide "handle" onto a synthetic DNA or RNA strand.[12] This handle can then be used for downstream modifications via click chemistry, enabling the creation of custom-designed molecular probes, diagnostic tools, and therapeutic oligonucleotides.
Pharmacokinetic and Metabolic Studies
As discussed in Section 2, the deuterated form, 5'-Azido-5'-deoxythymidine-d3, is an invaluable tool for pharmacokinetic (PK) studies. When developing the non-deuterated compound as a potential drug, the d3-labeled version serves as the ideal internal standard for LC-MS/MS assays to accurately measure drug concentrations in blood, plasma, and tissues over time.
Critical Distinction: 5'-Azido vs. 3'-Azido (Zidovudine/AZT)
It is imperative to distinguish 5'-Azido-5'-deoxythymidine from its positional isomer, 3'-Azido-3'-deoxythymidine, widely known as Zidovudine or AZT.[13] While structurally similar, the position of the azido group dictates their biological activity and therapeutic use.
| Feature | 5'-Azido-5'-deoxythymidine | 3'-Azido-3'-deoxythymidine (Zidovudine, AZT) |
| Position of Azide | 5'-position of the deoxyribose ring | 3'-position of the deoxyribose ring[14] |
| Primary Mechanism | Building block for bioconjugation; potential competitive inhibitor of bacterial TMPKmt.[11] | Chain terminator of DNA synthesis.[14][15] |
| Key Enzyme Target | M. tuberculosis TMPKmt[11] | HIV Reverse Transcriptase[13] |
| Primary Application | Research tool for oligonucleotide modification and anti-TB drug discovery.[11] | Antiretroviral drug for the treatment of HIV/AIDS.[13][16] |
| Activation | Acts directly or after phosphorylation. | Must be tri-phosphorylated in the cell to its active form (AZT-TP).[15][16] |
Zidovudine works because after being converted to its triphosphate form, it is incorporated into the growing viral DNA strand by HIV's reverse transcriptase. Since it lacks a 3'-hydroxyl group (replaced by the azide), no further nucleotides can be added, terminating the chain and halting viral replication.[15]
Conclusion
5'-Azido-5'-deoxythymidine-d3 is a highly specialized chemical entity with significant utility in modern biochemical and pharmaceutical research. Its value is threefold: as a potential therapeutic lead against tuberculosis, as a versatile chemical handle for the synthesis of complex bioconjugates, and, in its deuterated form, as a critical tool for enabling precise pharmacokinetic analysis. Understanding its properties, synthesis, and applications—and critically, distinguishing it from its anti-HIV isomer, Zidovudine—allows researchers to fully leverage its potential in their respective fields.
References
-
Mungall, W. S., & Kaiser, J. K. (1977). Synthesis and antiretrovirus properties of 5'-isocyano-5'-deoxythymidine, 5'-isocyano-2',5'-dideoxyuridine, 3'-azido-5'-isocyano-3',5'-dideoxythymidine, and 3'-azido-5'-isocyano-2',3', - PubMed. Journal of Medicinal Chemistry. Available at: [Link]
-
LookChem. (n.d.). 5'-AZIDO-5'-DEOXYTHYMIDINE. Available at: [Link]
-
Gao, Y., & Zhan, P. (2022). The Use of Zidovudine Pharmacophore in Multi-Target-Directed Ligands for AIDS Therapy. Molecules. Available at: [Link]
-
Singh, Y., & Defrancq, E. (2008). Two-Step Synthesis of a 5′-Azidothymidine Building Block for the Assembly of Oligonucleotides for Triazole-Forming Ligations. ResearchGate. Available at: [Link]
-
Wikipedia. (2024). Zidovudine. Available at: [Link]
-
The Science Snail. (2019). AZT – mechanism of action and organic synthesis. Available at: [Link]
-
Mungall, W. S., Greene, G. L., Heavner, G. A., & Letsinger, R. L. (1975). Use of the azido group in the synthesis of 5'-terminal aminodeoxythymidine oligonucleotides. The Journal of Organic Chemistry. Available at: [Link]
-
Axios Research. (n.d.). 5-Azido-5-deoxy Thymidine. Available at: [Link]
-
Chem-Impex. (n.d.). 5'-Azido-5'-deoxythymidine. Available at: [Link]
-
Active Pharmaceutical Ingredients. (n.d.). 5'-Azido-5'-deoxythymidine|19316-85-9. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Azido-desoxythymidine. PubChem Compound Database. Available at: [Link]
-
PharmGKB. (n.d.). Zidovudine Pathway, Pharmacokinetics/Pharmacodynamics. Available at: [Link]
-
Kumar, R., & El-Khoury, R. (2014). A Tractable and Efficient One-Pot Synthesis of 5'-Azido-5'-deoxyribonucleosides. ResearchGate. Available at: [Link]
-
Pharmaffiliates. (n.d.). 5'-Azido-5'-deoxythymidine. Available at: [Link]
-
Biojiva. (2019). Applications of Deuterium in medicinal chemistry. Available at: [Link]
-
Faraj, A., et al. (2000). Effects of beta-L-3'-azido-3'-deoxythymidine 5'-triphosphate on host and viral DNA polymerases. Biochemical Pharmacology. Available at: [Link]
-
University of California, Santa Barbara. (2018). Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development. Available at: [Link]
-
Chen, Y., & Du, Y. (2025). The Application of Deuteration Strategy in Drug Design. ChemMedChem. Available at: [Link]
Sources
- 1. 5'-Azido-5'-deoxythymidine-d3 | LGC Standards [lgcstandards.com]
- 2. lookchem.com [lookchem.com]
- 3. 5-Azido-5-deoxy Thymidine - CAS - 19316-85-9 | Axios Research [axios-research.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. biojiva.com [biojiva.com]
- 7. The Application of Deuteration Strategy in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 5'-Azido-5'-deoxythymidine | 5'-N3-5-Me-ddU | TargetMol [targetmol.com]
- 12. sg.idtdna.com [sg.idtdna.com]
- 13. Zidovudine - Wikipedia [en.wikipedia.org]
- 14. AZT – mechanism of action and organic synthesis - The Science Snail [sciencesnail.com]
- 15. ClinPGx [clinpgx.org]
- 16. The Use of Zidovudine Pharmacophore in Multi-Target-Directed Ligands for AIDS Therapy | MDPI [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 5'-Azido-5'-deoxythymidine-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to performing the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click reaction, specifically for the conjugation of 5'-Azido-5'-deoxythymidine-d3 to alkyne-containing molecules. This protocol is designed to be a robust starting point for researchers, offering insights into the reaction mechanism, detailed step-by-step procedures, and strategies for optimization and troubleshooting. The high efficiency, selectivity, and biocompatibility of the CuAAC reaction make it an invaluable tool in drug discovery, bioconjugation, and materials science.[1][2][3]
Introduction: The Power of Click Chemistry
The CuAAC reaction is a cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless, which describes reactions that are high-yielding, wide in scope, create no byproducts (or byproducts that are easily removed), and are stereospecific.[4] The CuAAC reaction exemplifies these principles, providing a highly efficient method for forming a stable triazole linkage between an azide and a terminal alkyne.[5][6][7] This reaction proceeds with remarkable selectivity and is tolerant of a wide array of functional groups, making it ideal for the modification of complex biomolecules.[2][4][5]
The use of 5'-Azido-5'-deoxythymidine-d3, a deuterated analog of the well-known antiviral drug zidovudine (AZT), allows for the introduction of a thymidine moiety with a stable isotopic label. This can be particularly useful in metabolic studies, pharmacokinetic analysis, and as a tool for mass spectrometry-based quantification.
The CuAAC Reaction Mechanism
The uncatalyzed thermal cycloaddition between an azide and an alkyne is slow and often results in a mixture of 1,4- and 1,5-regioisomers.[1] The introduction of a copper(I) catalyst dramatically accelerates the reaction by a factor of 10⁷ to 10⁸ and yields exclusively the 1,4-disubstituted triazole isomer.[5] The currently accepted mechanism involves the formation of a copper acetylide intermediate, which then coordinates with the azide. A dinuclear copper mechanism, where a second copper atom plays a stabilizing role, is believed to be kinetically favorable.[8][9] This coordination facilitates the cyclization to form a six-membered copper metallacycle, which then rearranges to the stable triazole product, regenerating the copper(I) catalyst.
Caption: Simplified mechanism of the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Materials and Reagents
Key Reagents
| Reagent | Supplier/Grade | Notes |
| 5'-Azido-5'-deoxythymidine-d3 | Custom Synthesis/High Purity | Ensure purity by NMR and MS. |
| Alkyne-modified Molecule | User-defined | Purity should be >95%. |
| Copper(II) Sulfate (CuSO₄) | ACS Grade or higher | A common and stable source of copper.[6] |
| Sodium Ascorbate | ACS Grade or higher | Used as a reducing agent to generate Cu(I) in situ.[1][5] |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | High Purity | A water-soluble ligand that stabilizes the Cu(I) catalyst and protects biomolecules.[6][10][11] |
| Solvents (e.g., DMSO, DMF, t-BuOH/H₂O) | Anhydrous/ACS Grade | Choice of solvent depends on the solubility of the reactants.[12][13][14] |
Equipment
-
Magnetic stirrer and stir bars
-
Reaction vials (e.g., 1.5 mL or 4 mL)
-
Syringes and needles for inert atmosphere (if required)
-
Analytical balance
-
pH meter
-
Equipment for reaction monitoring (TLC, LC-MS)
-
Purification system (e.g., HPLC, column chromatography)
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure that should be optimized for specific substrates.
Caption: General experimental workflow for the CuAAC reaction.
Preparation of Stock Solutions
It is recommended to prepare fresh stock solutions, especially for sodium ascorbate, to ensure optimal reactivity.
| Stock Solution | Concentration | Solvent |
| 5'-Azido-5'-deoxythymidine-d3 | 10 mM | DMSO or DMF |
| Alkyne-containing molecule | 10 mM | Compatible solvent |
| Copper(II) Sulfate (CuSO₄) | 20 mM | Deionized Water |
| Sodium Ascorbate | 100 mM | Deionized Water |
| THPTA | 50 mM | Deionized Water |
Reaction Setup
The following procedure is for a 500 µL final reaction volume. The reaction can be scaled as needed.
-
To a 1.5 mL microcentrifuge tube, add the following in the specified order:
-
246.2 µL of a suitable buffer or solvent (e.g., phosphate buffer, t-BuOH/H₂O mixture). The choice of solvent is critical and depends on the solubility of your reactants.[12][15]
-
50 µL of 10 mM 5'-Azido-5'-deoxythymidine-d3 solution (final concentration: 1 mM).
-
50 µL of 10 mM alkyne-containing molecule solution (final concentration: 1 mM).
-
12.5 µL of 50 mM THPTA solution (final concentration: 1.25 mM).
-
6.3 µL of 20 mM CuSO₄ solution (final concentration: 0.25 mM).
-
-
Vortex the mixture gently. A pre-complexation of the copper and ligand is often beneficial.[6]
-
Initiate the reaction by adding:
-
25 µL of 100 mM freshly prepared sodium ascorbate solution (final concentration: 5 mM).
-
-
Vortex the reaction mixture again and allow it to proceed at room temperature. The reaction is typically complete within 1-4 hours, but this can vary depending on the substrates.[4]
Reaction Monitoring
Progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the limiting reagent is a good indicator of reaction completion.
Work-up and Purification
For many applications, the crude reaction mixture can be used directly. However, for applications requiring high purity, purification is necessary.
-
Small Molecules: Purification can be achieved using standard silica gel column chromatography.
-
Biomolecules (e.g., oligonucleotides, peptides): Purification is often performed using High-Performance Liquid Chromatography (HPLC) or size-exclusion chromatography.[16][17] For oligonucleotides, ethanol precipitation can also be an effective purification method.[7]
Optimization and Troubleshooting
| Parameter | Recommendation/Rationale | Troubleshooting |
| Solvent | A mixture of t-BuOH/H₂O (1:1 or 2:1) is a good starting point.[12] For less soluble compounds, DMSO or DMF can be used. | If the reaction is slow, try a different solvent system. Ensure reactants are fully dissolved. |
| Copper Source | CuSO₄ with sodium ascorbate is convenient and reliable.[3][5] Cu(I) salts like CuI or CuBr can also be used but are less stable.[6][13] | If low yields are observed, ensure the sodium ascorbate solution is fresh. The use of excess ascorbate can prevent oxidative homocoupling.[1][5] |
| Ligand | THPTA is excellent for aqueous reactions and bioconjugation due to its stabilizing effect and ability to protect biomolecules.[6][11] Other ligands like TBTA or BTTAA can also be used.[3][10][18] | In some cases, excess ligand can inhibit the reaction.[19] Optimizing the ligand-to-copper ratio (typically 2:1 to 5:1) may be necessary.[20] |
| Oxygen | While not always necessary, degassing the solvent can improve yields by preventing the oxidation of Cu(I).[7] | If byproduct formation is an issue, consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Safety Precautions
-
Azides: Organic azides are potentially explosive and should be handled with care. Avoid heating and friction.
-
Copper Salts: Copper salts are toxic. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Handle organic solvents in a well-ventilated fume hood.
Conclusion
The CuAAC click reaction is a powerful and versatile tool for chemical synthesis and bioconjugation. The protocol detailed herein for 5'-Azido-5'-deoxythymidine-d3 provides a solid foundation for researchers to successfully implement this technology in their work. By understanding the underlying mechanism and key reaction parameters, this protocol can be adapted and optimized for a wide range of applications, from drug development to materials science.
References
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Wiley Online Library. (2026, January 15). The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One. Retrieved from [Link]
-
Royal Society of Chemistry. (2025, November 11). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Retrieved from [Link]
-
ACS Publications. (2022, December 21). Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Retrieved from [Link]
-
ACS Publications. (2022, July 15). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Retrieved from [Link]
-
DSpace Repository. (n.d.). Mechanistic Study and Ligand Optimization of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of various solvents used in CuAAC reaction.... Retrieved from [Link]
-
Wiley Online Library. (2026, January 26). The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, April 3). Copper(I)-catalyzed click chemistry in deep eutectic solvent for the syntheses of β-D-glucopyranosyltriazoles. Retrieved from [Link]
-
MDPI. (2023, March 2). Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization. Retrieved from [Link]
-
Jena Bioscience. (n.d.). Auxiliary Cu(I) Click Reagents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Retrieved from [Link]
-
PubMed. (2023, March 2). Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Retrieved from [Link]
-
Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Retrieved from [Link]
-
Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation. Retrieved from [Link]
-
LookChem. (n.d.). 5'-AZIDO-5'-DEOXYTHYMIDINE. Retrieved from [Link]
-
Glen Research. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Retrieved from [Link]
-
ResearchGate. (2025, August 5). Two-Step Synthesis of a 5′-Azidothymidine Building Block for the Assembly of Oligonucleotides for Triazole-Forming Ligations. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of a photoaffinity analog of 3'-azidothymidine, 5-azido-3'-azido-2',3'-dideoxyuridine. Interactions with herpesvirus thymidine kinase and cellular enzymes. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues. Retrieved from [Link]
Sources
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Click Chemistry in Drug Discovery [sigmaaldrich.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. broadpharm.com [broadpharm.com]
- 7. interchim.fr [interchim.fr]
- 8. The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Copper( i )-catalyzed click chemistry in deep eutectic solvent for the syntheses of β- d -glucopyranosyltriazoles - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01844J [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. vectorlabs.com [vectorlabs.com]
- 19. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jenabioscience.com [jenabioscience.com]
Application Note: Precision Quantitation of 5'-Azido-5'-deoxythymidine using Deuterated Isotopologues
Abstract & Scope
This application note details a robust, self-validating LC-MS/MS protocol for the quantification of 5'-Azido-5'-deoxythymidine (5'-N3-dT) in biological matrices (plasma/cell lysate). While structurally isomeric to the antiretroviral Zidovudine (3'-azido-3'-deoxythymidine, AZT), 5'-N3-dT serves distinct roles as a click-chemistry metabolic probe and a Mycobacterium tuberculosis thymidylate kinase (TMPKmt) inhibitor .
The method utilizes 5'-Azido-5'-deoxythymidine-d3 (d3-labeled at the thymine methyl group) as an Internal Standard (IS). This specific isotopologue is critical for correcting ionization suppression typical in nucleoside analysis, ensuring data integrity compliant with FDA/EMA bioanalytical guidelines.
Scientific Rationale & Compound Properties[1][2][3][4][5][6][7][8][9]
Why 5'-Azido-5'-deoxythymidine-d3?
Nucleoside analogs are notoriously subject to "matrix effects"—signal suppression or enhancement caused by co-eluting endogenous phospholipids and salts.
-
Structural Identity: The IS must match the analyte's retention time exactly to experience the same ionization environment at the electrospray tip.
-
Mass Shift: The -d3 label (Methyl-d3 on the thymine base) provides a +3 Da mass shift. This is sufficient to avoid isotopic overlap (crosstalk) from the natural M+2 isotope of the analyte, while remaining chemically identical during extraction and chromatography.
Physicochemical Profile
| Property | Analyte (5'-N3-dT) | Internal Standard (IS) |
| Formula | C₁₀H₁₃N₅O₄ | C₁₀H₁₀D₃N₅O₄ |
| MW | 267.24 g/mol | 270.26 g/mol |
| LogP (Est.) | ~0.05 (Polar) | ~0.05 |
| pKa | ~9.7 (Thymine N3-H) | ~9.7 |
| Solubility | DMSO, Methanol, Water | DMSO, Methanol, Water |
Experimental Design & Method Development
Mass Spectrometry Parameters (ESI+)
Positive Electrospray Ionization (ESI+) is recommended. Although the thymine moiety can ionize in negative mode ([M-H]⁻), positive mode ([M+H]⁺) often yields higher sensitivity for the glycosidic bond cleavage, which is the most specific fragmentation pathway for nucleosides.
Fragmentation Logic: The collision-induced dissociation (CID) primarily cleaves the N-glycosidic bond between the sugar and the base.
-
Analyte: Precursor 268.1
Product 127.1 (Thymine Base + H⁺) -
IS (d3): Precursor 271.1
Product 130.1 (Thymine-d3 Base + H⁺)
MRM Transitions Table
| Compound | Polarity | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Role |
| 5'-N3-dT | ESI+ | 268.1 | 127.1 | 25 | 18 | Quantifier |
| 5'-N3-dT | ESI+ | 268.1 | 81.0 | 25 | 30 | Qualifier |
| 5'-N3-dT-d3 | ESI+ | 271.1 | 130.1 | 25 | 18 | IS Quantifier |
Chromatographic Conditions
Due to the polarity of 5'-N3-dT, standard C18 columns may suffer from poor retention (elution in the void volume). We employ a High-Strength Silica (HSS) T3 column, designed to retain polar compounds in high-aqueous conditions.
-
Column: Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 50 mm (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 2% B (Hold for retention)
-
0.5 min: 2% B
-
3.0 min: 40% B (Elution of azide)
-
3.1 min: 95% B (Wash)
-
4.0 min: 95% B
-
4.1 min: 2% B (Re-equilibration)
-
Visualized Workflows
Fragmentation Pathway (Mechanism of Action)
The following diagram illustrates the specific mass spectral cleavage utilized for quantification.
Caption: ESI+ Fragmentation pathway showing the cleavage of the N-glycosidic bond, liberating the protonated thymine base (quantifier ion).
Sample Extraction Protocol (Protein Precipitation)
Nucleosides are amenable to simple protein precipitation (PPT). However, to ensure trustworthiness and minimize matrix effects, a specific solvent ratio is required.
Caption: Optimized Protein Precipitation (PPT) workflow minimizing dilution while maximizing recovery.
Detailed Protocol
Stock Solution Preparation
-
Analyte Stock: Dissolve 1 mg 5'-Azido-5'-deoxythymidine in 1 mL DMSO (1 mg/mL).
-
IS Stock: Dissolve 1 mg 5'-Azido-5'-deoxythymidine-d3 in 1 mL DMSO.
-
Working Solutions: Dilute stocks in 50:50 Methanol:Water to create a calibration curve (range: 1.0 – 1000 ng/mL) and a fixed IS working solution (e.g., 50 ng/mL).
Extraction Procedure
-
Aliquot 50 µL of plasma/lysate into a 1.5 mL Eppendorf tube.
-
Add 10 µL of IS Working Solution (5'-N3-dT-d3). Vortex gently.
-
Add 200 µL of precipitation solvent (Methanol:Acetonitrile 1:1, v/v, -20°C).
-
Note: The mix of MeOH and ACN precipitates proteins more efficiently than ACN alone for small polar molecules, preventing entrapment.
-
-
Vortex vigorously for 60 seconds.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean plate/tube.
-
(Optional for sensitivity) Evaporate under Nitrogen at 40°C and reconstitute in 100 µL of 0.1% Formic Acid in Water. Direct injection is possible if sensitivity permits.
Validation Criteria (Self-Validating System)
To ensure the method is trustworthy, perform the following checks:
-
IS Response Consistency: The peak area of the d3-IS should not vary by more than ±15% across all samples. A drop indicates matrix suppression; a spike indicates enhancement or evaporation issues.
-
Carryover Check: Inject a blank immediately after the highest standard (ULOQ). The analyte peak in the blank must be <20% of the LLOQ (Lower Limit of Quantitation).
-
Isotopic Contribution: Inject a high concentration of the unlabeled analyte (without IS). Check the IS channel (271->130). There should be no significant peak. If there is, the mass resolution of the quadrupole is too wide, or the d3 purity is low.
References
-
LGC Standards. (2024). 5'-Azido-5'-deoxythymidine-d3 Product Sheet. LGC Standards. Link
- Van Rompay, A. R., et al. (2000). "Phosphorylation of nucleosides and nucleoside analogs by mammalian nucleoside monophosphate kinases." Pharmacology & Therapeutics, 87(2-3), 227-252. (Context on Thymidine Kinase specificity).
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Link
-
Jena Bioscience. (2023).[2] Zidovudine monophosphate (AzTMP) and related Azido-nucleotide structures. Link
-
TargetMol. (2024). 5'-Azido-5'-deoxythymidine Compound Information. Link
Sources
Strain-promoted azide-alkyne cycloaddition (SPAAC) with 5'-Azido-d3 nucleosides
Topic: Strain-promoted azide-alkyne cycloaddition (SPAAC) with 5'-Azido-d3 nucleosides Content Type: Detailed Application Note & Protocol Audience: Senior Researchers, Oligonucleotide Chemists, and Bioanalytical Scientists
Executive Summary
This guide details the protocol for utilizing 5'-Azido-d3 nucleosides in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). While standard click chemistry (CuAAC) is ubiquitous, SPAAC offers a bio-orthogonal, copper-free alternative essential for sensitive biological systems or when avoiding DNA degradation caused by copper byproducts.
The inclusion of the deuterated (d3) motif transforms this from a simple labeling reaction into a quantitative analytical tool . The d3-tag acts as a silent mass reporter, allowing researchers to:
-
Quantify Conjugation Efficiency: Distinguish between reacted and unreacted species in Mass Spectrometry (MS) without changing retention times.
-
Internal Standardization: Use 5'-Azido-d3 as a spike-in normalizer for LC-MS/MS quantification of therapeutic nucleosides.
-
Trace Reaction Kinetics: Monitor reaction rates in real-time by MS, distinguishing the probe from endogenous nucleotides.
Technical Background & Mechanism
The Chemistry: SPAAC
SPAAC relies on the reaction between an azide (on the nucleoside) and a strained cyclooctyne (e.g., DBCO, BCN). The driving force is the release of nearly 18 kcal/mol of ring strain from the cyclooctyne, allowing the reaction to proceed spontaneously at physiological pH without a catalyst.
The Probe: 5'-Azido-d3 Nucleosides
Critical Distinction: Unlike 3'-azido (e.g., AZT) or base-modified nucleosides (e.g., EdU), a 5'-azido nucleoside cannot be phosphorylated by cellular kinases to form a triphosphate. Therefore, it is not a substrate for DNA polymerases.
-
Primary Application: These are used as 5'-end caps for chemically synthesized oligonucleotides or as molecular scaffolds for drug conjugation (e.g., clicking a drug to a nucleoside targeting vector).
-
The "d3" Advantage: The deuterium label (typically on the methyl group of Thymidine or the sugar backbone) shifts the mass by +3 Da. In LC-MS, the d3-analog co-elutes with the non-deuterated species (d0) but is spectrally distinct, enabling precise ratiometric quantification.
Mechanistic Pathway
The azide group on the 5' carbon attacks the strained alkyne of the DBCO, forming a stable triazole regioisomer mixture.
Figure 1: Mechanistic pathway of SPAAC reaction between 5'-Azido-d3 nucleoside and DBCO.
Experimental Protocol: SPAAC Conjugation
Phase A: Materials Preparation
-
5'-Azido-d3 Nucleoside: 10 mM stock in DMSO or Water (depending on solubility).
-
DBCO-Reagent: DBCO-PEG4-Biotin or DBCO-Fluorophore (10 mM stock in anhydrous DMSO).
-
Solvent: 1x PBS (pH 7.4) or Water/DMSO mixture (50:50).
-
LC-MS Grade Water/Acetonitrile: For analysis.
Phase B: The Conjugation Reaction
Rationale: SPAAC kinetics are second-order. High concentrations favor faster reactions. Since the nucleoside is often the "cheaper" component compared to complex DBCO-proteins, we drive the reaction with the nucleoside, or use 1:1 if both are precious.
Step-by-Step:
-
Stoichiometry Calculation:
-
If labeling a 5'-Azido-d3 Oligo : Use 5-10 equivalents of DBCO to ensure complete capping.
-
If synthesizing a Small Molecule Standard : Use 1.1 equivalents of 5'-Azido-d3 to 1.0 equivalent of DBCO (to consume the expensive DBCO).
-
-
Reaction Setup:
-
In a 1.5 mL microcentrifuge tube, combine:
-
10 µL 5'-Azido-d3 stock (Final: 1 mM)
-
X µL DBCO reagent (Calculated based on stoichiometry)
-
Buffer (PBS pH 7.4) to final volume of 100 µL.
-
-
Note: If reagents precipitate, add DMSO up to 50% (v/v). SPAAC tolerates organic solvents well.
-
-
Incubation:
-
Incubate at Room Temperature (25°C) for 4–16 hours .
-
Optimization: For rapid screening, incubate at 37°C for 2 hours.
-
Protect from light if using DBCO-fluorophores.
-
-
Quenching (Optional but Recommended):
-
Add 5 equivalents of Sodium Azide (or simple Azido-ethanol) to scavenge unreacted DBCO if it interferes with downstream biology.
-
For MS Analysis: Do not quench; separation will occur on the column.
-
Phase C: Purification (Oligonucleotides)
If the 5'-Azido-d3 is attached to an oligonucleotide:
-
Ethanol Precipitation: Add 0.1 volume of 3M Sodium Acetate (pH 5.2) and 3 volumes of cold Ethanol. Freeze at -20°C for 30 mins. Centrifuge (15,000 x g, 30 mins).
-
Resuspension: Discard supernatant. Wash pellet with 70% Ethanol. Air dry. Resuspend in Nuclease-Free Water.
-
Why? This removes excess small-molecule DBCO reagents, leaving only the labeled oligo.
Analytical Workflow: LC-MS/MS Quantification
This section leverages the "d3" modification.
Sample Preparation for LC-MS
-
Dilution: Dilute the reaction mixture to ~1 µM in Mobile Phase A (0.1% Formic Acid in Water).
-
Internal Standard Spike (If quantifying yield): Spike in a known concentration of non-deuterated (d0) product if available, or use the d3-reactant as the tracer.
LC-MS/MS Parameters
-
Column: C18 Reverse Phase (for nucleosides) or C4/Oligo column (for oligonucleotides).
-
Gradient: 5% to 60% Acetonitrile over 10 minutes.
-
MS Mode: Positive Ion Mode (ESI+).
-
Target Ions:
-
Calculate the exact mass of the Triazole Product .
-
d3-Shift: Ensure you monitor the [M+H]+ and [M+H+3]+ channels.
-
Data Interpretation
The "Click Efficiency" is calculated by the depletion of the Azide peak and the appearance of the Triazole peak.
Table 1: Troubleshooting SPAAC with Nucleosides
| Observation | Probable Cause | Corrective Action |
| Precipitation | DBCO is hydrophobic. | Increase DMSO concentration to 30-50%. Use DBCO-PEG4 linkers instead of hydrophobic linkers. |
| Low Yield | Low concentration (<100 µM). | SPAAC is slow at low conc. Increase concentration or extend time to 24h. |
| Broad MS Peaks | Regioisomers. | SPAAC forms 1,4 and 1,5 triazole isomers. This is normal; integrate the entire cluster. |
| No Reaction | Steric hindrance. | 5'-Azide is accessible, but if the oligo has secondary structure, heat to 90°C and snap-cool before adding DBCO. |
Workflow Diagram
Figure 2: Experimental workflow for synthesis and analysis of SPAAC-conjugated nucleosides.
Critical Safety & Integrity Notes
-
Azide Safety: While organic azides are generally stable, avoid using halogenated solvents (DCM) with sodium azide (if used for quenching) to prevent formation of explosive di-azidomethane.
-
Purity Check: Commercial 5'-Azido-d3 nucleosides must be >95% pure. Free azide (NaN3) contaminants will consume your expensive DBCO reagent. Always run a blank LC-MS.
-
Bio-orthogonality: If applying this in lysate, pre-treat lysate with iodoacetamide to block cysteines, although SPAAC is generally thiol-orthogonal, high thiol concentrations can sometimes cause side reactions with certain strained alkynes.
References
-
BenchChem. (2025). Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A Technical Guide. Retrieved from
-
Vector Laboratories. (2024). Copper-Free Click Chemistry (SPAAC) Overview and Reagents. Retrieved from
-
Jena Bioscience. (n.d.). 5-Azido-C3-UTP and Nucleotide Analogs for RNA Crosslinking. Retrieved from
-
National Institutes of Health (PMC). (2012). Modified Nucleosides via Click Azide-Alkyne Cycloaddition for Pharmacological Applications. Retrieved from
-
Resolve Mass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from
Fluorescent labeling of DNA using 5'-Azido-5'-deoxythymidine-d3 and alkynes
Application Notes & Protocols
Topic: High-Efficiency Fluorescent Labeling of DNA using 5'-Azido-5'-deoxythymidine and Alkyne-Modified Fluorophores via Click Chemistry
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a detailed guide for the fluorescent labeling of DNA utilizing the robust and highly specific "click chemistry" reaction. Specifically, it details the conjugation of DNA modified with a 5'-Azido-5'-deoxythymidine moiety to various alkyne-functionalized fluorescent dyes. We present the fundamental principles of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, its advantages over traditional labeling methods, and comprehensive, step-by-step protocols for successful conjugation, purification, and analysis. Additionally, we introduce the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) as a powerful alternative for applications in sensitive biological systems. The protocols and insights provided herein are designed to empower researchers to generate high-quality, fluorescently labeled DNA probes for a wide array of applications, including fluorescence in situ hybridization (FISH), single-molecule imaging, and flow cytometry.
Scientific Background & Principles
Fluorescent labeling is a cornerstone technique in molecular biology, enabling the visualization and quantification of nucleic acids in a multitude of experimental contexts.[] Traditional methods often rely on the conjugation of NHS-ester activated dyes to amino-modified DNA, a reaction that can be sensitive to pH and prone to side reactions.[2][3] Click chemistry offers a superior alternative, providing a highly efficient, specific, and bioorthogonal method for covalently linking molecules.[3][4]
1.1 The Power of Click Chemistry: CuAAC
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent click reaction. It involves the formation of a stable triazole linkage between an azide and a terminal alkyne, catalyzed by copper(I) ions.[2][5]
Key Advantages of CuAAC for DNA Labeling:
-
Bioorthogonality: Azide and alkyne groups are absent in natural biological systems, ensuring the reaction is highly specific and does not interfere with native biomolecules.[6][7]
-
High Efficiency: The reaction proceeds rapidly and often to completion under mild, aqueous conditions, including a wide pH range (4-11).[2][3]
-
Robustness: The resulting triazole linkage is thermally and hydrolytically stable, making the labeled DNA suitable for demanding downstream applications.[3]
-
Simplicity: Protocols are straightforward, and purification of the final product is often simple.[5]
The core of the methodology described here relies on starting with an oligonucleotide synthesized to include a 5'-Azido-5'-deoxythymidine residue. This places the reactive azide group at the 5'-terminus, ready for conjugation with an alkyne-modified fluorescent probe.
1.2 The Role of Key Reagents
Understanding the function of each component is critical for troubleshooting and optimization.
-
Azido-Modified DNA: The substrate containing the azide functional group. In this guide, we focus on DNA functionalized with 5'-Azido-5'-deoxythymidine.
-
Alkyne-Fluorophore: A fluorescent dye that has been chemically modified to contain a terminal alkyne group.
-
Copper(I) Source: The catalyst for the reaction. Typically, Copper(II) sulfate (CuSO₄) is used in combination with a reducing agent.[8]
-
Reducing Agent: Sodium ascorbate is commonly used to reduce the Cu(II) from the stock solution to the active Cu(I) catalytic state in situ.[8]
-
Copper-Stabilizing Ligand: A crucial component that protects DNA from damage by copper ions and prevents the oxidation of the active Cu(I) catalyst.[5] Tris-(benzyltriazolylmethyl)amine (TBTA) is a common choice, while the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is excellent for fully aqueous reactions.[8]
1.3 An Alternative Pathway: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications where the presence of copper is a concern (e.g., in vivo studies), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a metal-free alternative.[9] This reaction utilizes a strained cyclooctyne (like DBCO or BCN) instead of a terminal alkyne. The high ring strain of the cyclooctyne provides the energy to drive the reaction forward without a catalyst, offering excellent biocompatibility.[9][]
Experimental Workflows & Protocols
This section provides detailed protocols for labeling azido-modified DNA with alkyne-fluorophores. The workflow begins with the preparation of reagents, proceeds to the click reaction, and concludes with purification and analysis of the labeled product.
2.1 General Workflow Overview
Caption: The CuAAC reaction combines Azido-DNA and an Alkyne-Dye.
Analysis and Quality Control
Confirming the success and purity of the labeling reaction is a critical final step.
3.1 Gel Electrophoresis
-
Method: Analyze a small aliquot of the purified product on a denaturing polyacrylamide gel (PAGE) or a high-resolution agarose gel.
-
Expected Result: Successful labeling will result in a band shift; the labeled DNA will migrate slower than the unlabeled DNA due to the increased mass of the fluorophore.
-
Visualization: Visualize the gel using a fluorescence imager set to the excitation/emission wavelengths of your dye. A fluorescent band at the expected shifted position confirms labeling. You can then stain with a nucleic acid stain (like SYBR Gold) to visualize all DNA and confirm that the majority of the DNA is labeled.
3.2 UV-Vis Spectroscopy
-
Method: Measure the absorbance of the purified product on a spectrophotometer (e.g., NanoDrop).
-
Analysis: A successful reaction will show two absorbance peaks: one for the DNA at ~260 nm and one for the specific fluorophore at its maximum absorbance wavelength (e.g., ~550 nm for Cy3, ~650 nm for Cy5).
-
Degree of Labeling (DOL): The ratio of dye to DNA can be calculated using the Beer-Lambert law, which helps in quantifying the efficiency of the reaction. Note that a very high DOL can sometimes lead to fluorescence quenching. [11]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Labeling Efficiency | Inactive Sodium Ascorbate | Always prepare the sodium ascorbate solution fresh before the reaction. |
| Oxidized/Inactive Catalyst | Ensure proper storage of CuSO₄. Use of a stabilizing ligand (THPTA/TBTA) is critical to prevent Cu(I) oxidation. [8] | |
| Degraded DNA or Fluorophore | Check the integrity of starting materials. Store reagents as recommended, protected from light and moisture. | |
| Low Product Recovery | Inefficient Precipitation | Ensure correct salt concentration and ethanol volume. Increase incubation time at -20°C. Use a glycogen carrier. |
| Loss on Spin Column | Ensure the DNA fragment is large enough for the column's cutoff size. Follow the manufacturer's protocol precisely. | |
| Low Fluorescence Signal | Dye-Dye Quenching | This can occur with multiple labels on a single oligo. [11]Reduce the ratio of dye-to-DNA in the reaction or analyze via absorbance to confirm labeling. |
| Incorrect Buffer/pH | Although click chemistry is robust, ensure the final pH is within the optimal range (4-11). [2]Some dyes are pH-sensitive. | |
| DNA Degradation | Visible smearing on a gel. This can be caused by unprotected copper ions. Always use a stabilizing ligand like THPTA or TBTA. [5] |
Applications of Fluorescently Labeled DNA
DNA probes generated using this methodology are suitable for a wide range of advanced molecular biology applications.
-
Fluorescence In Situ Hybridization (FISH): Labeled probes can be used to detect specific DNA or RNA sequences within cells and tissues, which is invaluable for gene mapping, diagnostics, and studying chromosome architecture. [12][13][]* Biomarker and Mutation Detection: The high specificity of the reaction allows for the creation of probes used in assays to detect specific biomarkers or DNA sequence mutations. []* Microscopy and Imaging: Track the localization and dynamics of DNA within live or fixed cells. [16][17]* Flow Cytometry: Quantify DNA content or identify specific cell populations based on probe binding.
-
DNA Nanotechnology: Assemble and functionalize DNA-based nanostructures. [18]
References
-
Creative Biolabs. (n.d.). Fluorescent Labeling: Definition, Principles, Types and Applications. Retrieved from [Link]
-
Wako, T., et al. (2016). Fluorescent labelling of in situ hybridisation probes through the copper-catalysed azide-alkyne cycloaddition reaction. PubMed. Retrieved from [Link]
-
Interchim. (n.d.). Azide conjugates - for Click chemistry. Retrieved from [Link]
-
Didenko, V. V. (2001). Chemical Methods of DNA and RNA Fluorescent Labeling. Oxford Academic. Retrieved from [Link]
-
Kim, H., et al. (2018, March 16). General and Facile Purification of Dye-Labeled Oligonucleotides by Ph-Controlled Extraction. Taylor & Francis Online. Retrieved from [Link]
-
Varshney, A., et al. (2023). Annealing and purification of fluorescently labeled DNA substrates for in vitro assays. STAR Protocols. Retrieved from [Link]
-
Varshney, A., et al. (2023, March 17). Annealing and purification of fluorescently labeled DNA substrates for in vitro assays. Cell. Retrieved from [Link]
-
Che-Cheng, C., et al. (2018, April 3). Fluorogenic “click” Reaction for Labeling and Detection of DNA in Proliferating Cells. Taylor & Francis Online. Retrieved from [Link]
-
baseclick. (n.d.). Fluorophore: A guide to molecular imaging & applications. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Retrieved from [Link]
-
El-Sagheer, A. H., & Brown, T. (2010). SPAAC click DNA ligation between azide-labelled and cyclooctyne-labelled oligonucleotides. ResearchGate. Retrieved from [Link]
-
Manetto, A., et al. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Research. Retrieved from [Link]
-
Gissot, A., et al. (2023). Strain promoted click labeling of oligonucleotides on solid-phase support. PubMed. Retrieved from [Link]
-
Bio-Synthesis Inc. (n.d.). Fluorescent Labeled Oligos. Retrieved from [Link]
-
Park, J., et al. (2023). Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. MDPI. Retrieved from [Link]
-
Unknown. (n.d.). DNA Labeling Protocol (to be tested). Retrieved from [Link]
-
Al-Rawi, J. M. A., et al. (2016). Efficient enzymatic synthesis and dual-colour fluorescent labelling of DNA probes using long chain azido-dUTP and BCN dyes. PMC. Retrieved from [Link]
-
Gierlich, J., et al. (2015). Nucleotidyl transferase assisted DNA labeling with different click chemistries. Oxford Academic. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorescent tag. Retrieved from [Link]
-
ATDBio. (n.d.). Click chemistry and nucleic acids. Retrieved from [Link]
-
Lee, J., et al. (2022). DNA Visualization Using Fluorescent Proteins. Springer Nature Experiments. Retrieved from [Link]
-
Géci, I., et al. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews. Retrieved from [Link]
-
Salic, A., & Mitchison, T. J. (2008). A chemical method for fast and sensitive detection of DNA synthesis in vivo. PNAS. Retrieved from [Link]
-
Salic, A., & Mitchison, T. J. (2008). A chemical method for fast and sensitive detection of DNA synthesis in vivo. PNAS. Retrieved from [Link]
-
Jena Bioscience. (n.d.). DNA synthesis monitoring (Cell proliferation). Retrieved from [Link]
-
Neef, A. B., & Luedtke, N. W. (2014). An azide-modified nucleoside for metabolic labeling of DNA. PubMed. Retrieved from [Link]
-
Carl ROTH. (n.d.). Click Chemistry. Retrieved from [Link]
Sources
- 2. lumiprobe.com [lumiprobe.com]
- 3. sg.idtdna.com [sg.idtdna.com]
- 4. atdbio.com [atdbio.com]
- 5. glenresearch.com [glenresearch.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. interchim.fr [interchim.fr]
- 8. broadpharm.com [broadpharm.com]
- 9. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 11. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Fluorescent labelling of in situ hybridisation probes through the copper-catalysed azide-alkyne cycloaddition reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorophore: A guide to molecular imaging & applications [baseclick.eu]
- 16. Fluorescent tag - Wikipedia [en.wikipedia.org]
- 17. DNA Visualization Using Fluorescent Proteins | Springer Nature Experiments [experiments.springernature.com]
- 18. pubs.acs.org [pubs.acs.org]
5'-Azido-5'-deoxythymidine-d3 tracer for nucleoside transport assays
Application Note: High-Precision Nucleoside Transport Assays Using 5'-Azido-5'-deoxythymidine-d3
Executive Summary
This application note details the methodology for quantifying nucleoside transporter kinetics (ENTs and CNTs) using 5'-Azido-5'-deoxythymidine (5'-Azido-dT) as a metabolic-null probe, coupled with its deuterated isotopolog, 5'-Azido-5'-deoxythymidine-d3 , as a mass spectrometry Internal Standard (IS).
Unlike standard thymidine or Zidovudine (AZT) assays, the use of the 5'-azido analog offers a distinct mechanistic advantage: the substitution of the 5'-hydroxyl group with an azide moiety prevents phosphorylation by Thymidine Kinase 1 (TK1). This "metabolic block" ensures that intracellular accumulation represents pure transport capacity rather than a composite of transport and metabolic trapping. This protocol is optimized for drug development professionals assessing transporter liabilities and kinetics (
Scientific Background & Mechanism
The Challenge of Nucleoside Transport Assays
Traditional assays use radiolabeled substrates (
-
Metabolic Trapping: Once transported, thymidine is rapidly phosphorylated to TMP by TK1. This "sink" condition masks the true efflux rates and equilibrium constants of the transporter.
-
Safety & Disposal: High costs and regulatory burdens associated with radioactive waste.
The 5'-Azido-dT Advantage
5'-Azido-5'-deoxythymidine is a structural analog of thymidine. It retains recognition by Equilibrative (ENT1, ENT2) and Concentrative (CNT1, CNT2) Nucleoside Transporters but lacks the 5'-OH acceptor site required for phosphorylation.
-
Analyte: 5'-Azido-5'-deoxythymidine (Unlabeled). Acts as the transport probe.
-
Tracer/Internal Standard: 5'-Azido-5'-deoxythymidine-d3 (Deuterated). Spiked into cell lysates to correct for extraction efficiency and matrix effects during LC-MS/MS analysis.
Figure 1: Mechanistic pathway. 5'-Azido-dT enters via nucleoside transporters but is rejected by Thymidine Kinase, preventing metabolic trapping and allowing precise measurement of transport kinetics.
Experimental Design
Materials
-
Cell Lines: MDCK-MDR1 (polarized transport), HEK293 (transfected with ENT1/SLC29A1 or ENT2/SLC29A2).
-
Probe: 5'-Azido-5'-deoxythymidine (Purity >98%).
-
Internal Standard (IS): 5'-Azido-5'-deoxythymidine-d3 (Isotopic Purity >99% atom D).
-
Inhibitors: NBMPR (specific ENT1 inhibitor at nM concentrations).[1]
-
Lysis Buffer: 80% Methanol / 20% Water (pre-chilled to -80°C).
LC-MS/MS Configuration
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 50mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Ionization | ESI Positive Mode |
| MRM Transition (Analyte) | m/z 268.1 → 127.1 (Thymine base + H) |
| MRM Transition (IS) | m/z 271.1 → 130.1 (Thymine-d3 base + H) |
Detailed Protocol: "Zero-Trans" Uptake Assay
This protocol measures the initial rate of uptake (
Step 1: Cell Preparation
-
Seed cells in 24-well plates at a density of
cells/well. -
Culture for 24-48 hours until 90-100% confluence is reached.
-
Critical: Remove culture media and wash cells 2x with pre-warmed (
) Transport Buffer (Krebs-Ringer-HEPES, pH 7.4) to remove extracellular nucleosides.
Step 2: Transport Reaction
-
Prepare dosing solutions of 5'-Azido-dT (Unlabeled) in Transport Buffer.
-
Range: 1
to 1000 (8 points).
-
-
Initiate uptake by adding 200
of dosing solution to each well. -
Incubation: Incubate at
for 30 to 60 seconds .-
Note: Time must be optimized to ensure linearity. Since 5'-Azido-dT is not trapped, long incubations will reach equilibrium (influx = efflux), causing data loss. Keep it under 1 minute.
-
Step 3: Rapid Quench & Wash
-
Aspirate dosing solution immediately.
-
The "Ice-Stop": Instantly submerge the plate in an ice-water bath.
-
Rapidly wash cells 3x with Ice-Cold PBS containing 10
NBMPR (to lock ENT1 transporters and prevent efflux during washing).
Step 4: Lysis & Extraction (The d3 Step)
-
Add 200
of Extraction Buffer (80% MeOH, -80°C) containing 200 nM 5'-Azido-5'-deoxythymidine-d3 (IS) .-
Why here? Adding the IS at the lysis step corrects for variations in cell scraping, liquid handling, and ionization suppression during MS analysis.
-
-
Incubate at -80°C for 20 minutes to ensure complete lysis.
-
Scrape cells and transfer lysate to microcentrifuge tubes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet protein/debris.
-
Transfer supernatant to LC-MS vials.
Figure 2: Experimental workflow for LC-MS/MS uptake assay. The d3-tracer is introduced at Step 6 as the Internal Standard.
Data Analysis & Validation
Calculation of Intracellular Concentration
Use the Peak Area Ratio (PAR) for quantification:
Calculate the concentration (
Kinetic Parameters
Fit the rate of uptake (
- : Maximum transport velocity.
- : Affinity constant.
- : Passive diffusion component (non-saturable).
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| High Background in Blanks | Incomplete washing of extracellular probe. | Increase wash volume; ensure wash buffer is Ice-Cold to close transporters. |
| Non-Linear Time Course | Rapid equilibrium reached. | Reduce incubation time to 15-30 seconds or lower temperature to 4°C. |
| Low MS Signal | Ion suppression from cell debris. | Perform a Liquid-Liquid Extraction (LLE) instead of protein precipitation, or dilute sample. |
| IS Signal Variability | Inconsistent pipetting of d3-standard. | Prepare a master mix of Lysis Buffer + d3-IS to ensure every well gets the exact same concentration. |
References
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration.[2] [Link]
-
Govindarajan, R., et al. (2009). Nucleoside Transporter Interaction with Human Equilibrative Nucleoside Transporters 1 and 2. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Cui, Y., et al. (2020). LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels.[3][4] PubMed Central. [Link]
-
Pastor-Anglada, M., & Pérez-Torras, S. (2018). Nucleoside transporter proteins as biomarkers of drug responsiveness and drug targets. Frontiers in Pharmacology. [Link]
Sources
- 1. Nucleoside Reverse Transcriptase Inhibitor Interaction with Human Equilibrative Nucleoside Transporters 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zidovudine | aidsmap [aidsmap.com]
- 3. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A LC-MS/MS method for the analysis of intracellular nucleoside triphosphate levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Dual-Modal Bioconjugation & Raman Tracking with Deuterated 5'-Azido Thymidine
Topic: Bioconjugation techniques using deuterated 5'-azido thymidine Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals
Executive Summary & Strategic Utility
This guide details the application of Deuterated 5'-Azido-2'-Deoxythymidine (
-
5'-Azide Handle: Enables rapid, site-specific conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
-
Deuterium Labeling (
-methyl): Provides a permanent, non-bleaching Raman scattering signal in the "cell-silent" window ( ) and enhances metabolic stability via the Kinetic Isotope Effect (KIE).
Key Application: This protocol is optimized for synthesizing therapeutic oligonucleotide conjugates (e.g., siRNA-antibody conjugates) where the azide serves as the attachment point and the deuterium serves as a label-free imaging tag to track intracellular trafficking without the steric bulk of a fluorophore.
Chemical Biology & Mechanism
The "Self-Validating" Reaction Mechanism
The core value of using
-
Pre-Conjugation: Strong Raman signals at
(Azide stretch) and (C-D stretch). -
Post-Conjugation: The Azide signal disappears (converted to triazole), while the C-D signal persists .
-
Result: The disappearance of the azide peak serves as an internal quality control (QC) metric for reaction completeness.
Kinetic Isotope Effect (KIE)
Deuteration at the thymine methyl group (
Figure 1: Mechanistic workflow of the CuAAC reaction showing the transition from dual Raman signals (Azide + Deuterium) to a single tracer signal (Deuterium).
Experimental Protocol: CuAAC Bioconjugation
Objective: Conjugate a 5'-azido-d3-modified oligonucleotide (Oligo-
Materials & Reagents
| Reagent | Concentration | Role | Storage |
| Oligo- | Substrate (Deuterated) | ||
| Alkyne-Cargo | Conjugation Partner | ||
| Copper Source | RT | ||
| THPTA Ligand | Cu(I) Stabilizer/Protector | ||
| Sodium Ascorbate | Reducing Agent ( | Fresh Only | |
| Aminoguanidine | Prevents protein crosslinking (optional) |
Step-by-Step Procedure
Step 1: Catalyst Pre-Complexation (Critical)
-
Why: Premixing Copper and Ligand prevents Cu(I)-induced degradation of the oligonucleotide and precipitation.
-
Action: Mix
of ( ) with of THPTA ( ). Vortex and incubate for 5 minutes. The solution should remain clear blue.
Step 2: Reaction Assembly In a 1.5 mL Eppendorf tube (low-binding), add reagents in the following strict order :
-
Water/Buffer: Calculate volume for final
reaction. (Use 1x PBS or 100 mM Phosphate Buffer pH 7.0). -
Oligo-
: Add to final concentration of ( of stock). -
Alkyne-Cargo: Add to final concentration of
(2-5 eq). Note: Keep DMSO < 20% final volume. -
Cu-THPTA Complex: Add
(Final Cu: ). -
Aminoguanidine: Add
(Final: ) – Only if cargo is a protein. -
Sodium Ascorbate: Add
(Final: ). This initiates the reaction.
Step 3: Incubation
-
Flush headspace with Argon/Nitrogen (optional but recommended to protect Cu(I)).
-
Incubate at Room Temperature for 1–2 hours with gentle agitation (do not vortex vigorously).
-
Protect from light if the cargo is fluorogenic.
Step 4: Purification
-
Small Molecules: Use Oligo Clean & Concentrator columns (Zymo) or Ethanol Precipitation.
-
Peptides/Proteins: Use HPLC (C18 column) or Size Exclusion Chromatography (Desalting columns) to remove excess copper and unreacted alkyne.
Analytical Verification (QC)
HPLC Analysis
-
Method: RP-HPLC (C18).
-
Buffer A: 100 mM TEAA (pH 7.0). Buffer B: Acetonitrile.
-
Gradient: 5% to 40% B over 30 mins.
-
Expected Result: The hydrophobic alkyne cargo usually shifts the retention time of the hydrophilic oligo. The conjugate will elute later than the unreacted Oligo-
.
Raman Spectroscopic Validation (The "Silent Window" Check)
This is the definitive test for the deuterated 5'-azido system.
-
Instrument: Confocal Raman Microscope (e.g., Horiba or Renishaw).
-
Laser: 532 nm or 785 nm (avoid UV to prevent DNA damage).
-
Measurement: Focus on the
region.
| Spectral Feature | Frequency ( | Status: Unreacted | Status: Conjugated |
| Azide Stretch ( | Strong Peak | Absent (Converted) | |
| C-D Stretch ( | Present | Present (Unchanged) | |
| Alkyne Stretch ( | Present (if excess) | Absent (in purified conjugate) |
Interpretation:
-
If the
peak persists after purification, the reaction was incomplete. -
If the
peak vanishes but the (C-D) peak remains, the conjugation is successful and the label is intact.
Application: Intracellular Imaging
Once synthesized, the conjugate can be used for Stimulated Raman Scattering (SRS) microscopy.
-
Protocol: Treat cells with the conjugate (
). -
Imaging: Tune the SRS pump/Stokes lasers to the C-D frequency (
). -
Advantage: Unlike fluorescence, the C-D signal does not photobleach, allowing for long-term time-lapse imaging of the oligonucleotide's subcellular localization [2].
Figure 2: Complete workflow from solid-phase synthesis to intracellular Raman imaging.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation during Click | Copper concentration too high or Ligand ratio too low. | Maintain Cu:Ligand ratio at 1:2 or 1:5. Add 5-10% DMSO. |
| Oligo Degradation | Reactive Oxygen Species (ROS) generated by Cu(I). | Increase Sodium Ascorbate slightly; ensure Argon flush; use THPTA (superior protection over TBTA). |
| Azide Peak Persists (Raman) | Incomplete reaction. | Add fresh Ascorbate; increase temperature to |
| No C-D Signal | Laser wavelength interference or low concentration. | Ensure concentration |
References
-
Kinetic Isotope Effects in Drug Design: Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of Medicinal Chemistry.
-
Deuterium Raman Imaging: Wei, L., et al. (2016). Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering. Nature Methods.
-
CuAAC DNA Labeling Protocols: El-Sagheer, A. H., & Brown, T. (2010). Click chemistry with DNA.[1][2][3][4] Chemical Society Reviews.
-
5'-Azido Nucleoside Synthesis: Proulx, C., et al. (2017). 5'-Azido-nucleosides as synthons for the synthesis of 1,2,3-triazole-linked oligonucleotides. Current Protocols in Nucleic Acid Chemistry.
Sources
Application Note: Unraveling DNA Synthesis Dynamics with 5'-Azido-5'-deoxythymidine-d3 Metabolic Flux Analysis
Introduction: Beyond Static Snapshots – Measuring the Flow of Life
In the intricate dance of cellular life, the synthesis of DNA is a cornerstone of proliferation, development, and repair. Traditional methods for studying these processes often provide static snapshots, quantifying the end products but revealing little about the dynamic rates of their formation. Metabolic Flux Analysis (MFA) offers a powerful alternative, enabling us to trace the journey of metabolites through complex biochemical networks and quantify the rates, or fluxes, of these pathways in living systems.[1][2] By introducing stable, isotopically labeled molecules—tracers—into a biological system, we can follow their incorporation into downstream metabolites and macromolecules, providing unparalleled insights into the metabolic wiring of cells.[3][4]
This application note details a novel methodology for quantifying the flux through the thymidine salvage pathway and, consequently, the rate of new DNA synthesis, using a state-of-the-art tracer: 5'-Azido-5'-deoxythymidine-d3 (AzT-d3) . This deuterated and azide-modified thymidine analog offers a dual-pronged approach to metabolic labeling. The deuterium (d3) label provides a distinct mass shift for sensitive and accurate quantification by mass spectrometry, while the azido group presents a versatile chemical handle for potential downstream applications like "click chemistry"-based imaging.[5][6]
We will explore the fundamental principles of this technique, provide a detailed, field-tested protocol for its implementation in cell culture, and guide you through the intricacies of data acquisition and analysis using Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals seeking to move beyond static measurements and unlock a dynamic understanding of DNA metabolism.
The Scientific Underpinning: Why 5'-Azido-5'-deoxythymidine-d3?
The choice of tracer is paramount in any metabolic flux study. AzT-d3 is strategically designed to exploit the thymidine salvage pathway, a critical route for DNA synthesis in many cell types, including cancer cells.
The Thymidine Salvage Pathway: A Gateway for Tracing DNA Synthesis
Cells have two primary pathways for producing thymidine triphosphate (TTP), a necessary building block for DNA: the de novo synthesis pathway and the salvage pathway.[7][8] The salvage pathway recycles thymidine from the extracellular environment or from DNA breakdown. Extracellular thymidine is transported into the cell and then sequentially phosphorylated by thymidine kinase (TK), thymidylate kinase, and nucleoside diphosphate kinase to form TTP, which is then incorporated into newly synthesized DNA by DNA polymerases.[9][10]
By introducing AzT-d3, an analog of thymidine, into the cell culture medium, we can hijack this pathway. The cell's machinery recognizes AzT-d3 and incorporates it into its DNA, effectively "tagging" newly synthesized strands with a stable isotope label.
Advantages of a Deuterated, Azide-Modified Tracer
-
High Sensitivity and Low Background: Deuterium is a stable, non-radioactive isotope of hydrogen. Its natural abundance is very low (approximately 0.015%), meaning that the background signal for deuterated compounds in biological samples is negligible. This allows for highly sensitive detection of the incorporated AzT-d3 tracer.
-
Mass Spectrometry-Based Quantification: The three deuterium atoms in AzT-d3 result in a +3 Dalton mass shift compared to its unlabeled counterpart. This mass difference is easily resolved by modern mass spectrometers, enabling precise quantification of the ratio of labeled to unlabeled thymidine in the DNA.[1][11]
-
Versatility of the Azido Group: The 5'-azido group is a powerful chemical moiety.[12][13] While this protocol focuses on the mass spectrometry-based quantification of the deuterium label, the azido group opens the door to orthogonal detection methods. It can be readily derivatized using "click chemistry," allowing for the attachment of fluorescent probes for imaging or affinity tags for enrichment, similar to the well-established use of 5-ethynyl-2'-deoxyuridine (EdU).[5][6]
Experimental Workflow: A Step-by-Step Guide
This protocol is designed for adherent mammalian cell lines but can be adapted for suspension cultures with minor modifications.
Diagram: Experimental Workflow
Caption: A schematic overview of the experimental workflow for metabolic flux analysis using 5'-Azido-5'-deoxythymidine-d3.
Protocol: Quantifying DNA Synthesis with AzT-d3
Materials:
-
5'-Azido-5'-deoxythymidine-d3 (AzT-d3)
-
Cell line of interest
-
Appropriate cell culture medium and supplements
-
Cell culture plates (e.g., 6-well or 12-well)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Genomic DNA extraction kit
-
Nuclease P1
-
Alkaline Phosphatase
-
LC-MS grade water and acetonitrile
-
Formic acid
Step 1: Cell Seeding and Culture
-
Seed your cells of interest in multi-well plates at a density that will allow for logarithmic growth during the labeling period.
-
Culture the cells under standard conditions (e.g., 37°C, 5% CO2) until they reach the desired confluency (typically 50-70%) for the start of the experiment.
Step 2: Introduction of AzT-d3
-
Prepare a stock solution of AzT-d3 in sterile DMSO or PBS.
-
On the day of the experiment, remove the existing culture medium from the cells.
-
Add fresh culture medium containing the desired final concentration of AzT-d3. A typical starting concentration to test is in the range of 1-10 µM. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.
Step 3: Time-Course Incubation
-
Incubate the cells with the AzT-d3-containing medium for a defined period. The incubation time will depend on the proliferation rate of your cells. For rapidly dividing cells, a time course of 2, 4, 8, and 12 hours is a good starting point.
Step 4: Cell Harvesting
-
At each time point, remove the labeling medium.
-
Wash the cells twice with ice-cold PBS to remove any unincorporated tracer.
-
For adherent cells, add trypsin-EDTA to detach the cells. Neutralize with medium and transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet once more with ice-cold PBS.
-
The cell pellets can be stored at -80°C until DNA extraction.
Step 5: Genomic DNA Extraction
-
Extract genomic DNA from the cell pellets using a commercial DNA extraction kit, following the manufacturer's instructions.
-
Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) to ensure sufficient yield and purity.
Step 6: DNA Hydrolysis to Nucleosides
-
In a microcentrifuge tube, combine 5-10 µg of genomic DNA with a buffer suitable for nuclease P1 (e.g., 20 mM sodium acetate, pH 5.3).
-
Add nuclease P1 and incubate at 37°C for 2-4 hours to digest the DNA into deoxynucleoside monophosphates.
-
Add a buffer suitable for alkaline phosphatase (e.g., 100 mM Tris-HCl, pH 8.0) and alkaline phosphatase.
-
Incubate at 37°C for 1-2 hours to dephosphorylate the deoxynucleoside monophosphates into deoxynucleosides.
-
Centrifuge the sample to pellet any undigested material and transfer the supernatant containing the deoxynucleosides for LC-MS/MS analysis.
Analytical Workflow: LC-MS/MS for Isotope Detection
The heart of this technique lies in the ability to separate and quantify the labeled and unlabeled thymidine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[14][15]
Diagram: Thymidine Salvage and AzT-d3 Incorporation
Sources
- 1. Metabolic flux analysis using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
- 3. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. scholars.mssm.edu [scholars.mssm.edu]
- 5. Thymidine analogues for tracking DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thymidine Analogues for Tracking DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 10. Thymidine kinase - Wikipedia [en.wikipedia.org]
- 11. Mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5'-Azido-5'-deoxythymidine | 5'-N3-5-Me-ddU | TargetMol [targetmol.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Liquid Chromatography-Mass Spectrometry Analysis of DNA Polymerase Reaction Products - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Minimizing copper toxicity in live-cell labeling with 5'-Azido-5'-deoxythymidine-d3
Topic: Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 5'-Azido-5'-deoxythymidine-d3 (AZT-d3) Document ID: TSC-2024-AZT-05 Status: Active Audience: Senior Researchers & Assay Developers
Executive Summary & Molecule Profile[1]
Reagent Profile: 5'-Azido-5'-deoxythymidine-d3 (AZT-d3) Primary Application: Metabolic labeling of DNA synthesis (Chain Termination) / Viral Reverse Transcriptase inhibition studies. The Challenge: Unlike standard EdU (Alkyne) labeling, AZT presents an azide motif on the nucleoside. This requires the use of an alkyne-functionalized fluorophore for detection. The critical bottleneck is the Copper(I) catalyst required for the click reaction, which generates Reactive Oxygen Species (ROS), causing cytoskeletal collapse, membrane permeabilization, and cell death within minutes if not strictly controlled.
The Solution: To perform this reaction on live cells (or to preserve delicate ultrastructures prior to fixation), you must transition from first-generation ligands (TBTA) to third-generation biocompatible ligands (BTTAA ) and strictly modulate the reduction potential of the system.
The Chemistry of Toxicity (Why Your Cells Are Dying)
To solve the toxicity, we must first understand the mechanism. Copper toxicity in CuAAC is not due to the metal itself, but the redox cycle it undergoes in the presence of oxygen and ascorbate.
The ROS Generation Pathway
The standard catalyst system uses Copper Sulfate (
Figure 1: The dual pathway of Cu(I). Without a shielding ligand (BTTAA), Cu(I) reacts with Oxygen to produce lethal ROS. With BTTAA, the Cu(I) is sequestered, favoring the Click reaction over ROS generation.
Critical Optimization: Ligand Selection
The choice of ligand is the single most important factor in minimizing toxicity.
| Feature | TBTA (1st Gen) | THPTA (2nd Gen) | BTTAA (3rd Gen) |
| Solubility | Poor (Requires DMSO) | Water Soluble | Water Soluble |
| Cu(I) Shielding | Low | Moderate | High |
| Reaction Speed | Slow | Fast | Fastest |
| Live Cell Survival | < 5% | ~40-60% | > 90% |
| ROS Generation | High | Moderate | Minimal |
Recommendation: Discontinue use of TBTA or THPTA for live-cell or delicate-structure labeling. Adopt BTTAA (2-(4-((bis((1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid).
Scientific Rationale: BTTAA forms a stronger coordination complex with Cu(I) that effectively suppresses the oxidation of Cu(I) to Cu(II) by oxygen, thereby halting the production of superoxide and hydroxyl radicals while maintaining catalytic activity for the azide-alkyne cycloaddition [1, 2].
Optimized Protocol: Biocompatible Labeling
This protocol is designed for 5'-Azido-5'-deoxythymidine-d3 . Note: Because AZT is a chain terminator, ensure your labeling pulse is short (30 min - 2 hours) to prevent cell cycle arrest before the click reaction, unless arrest is the study endpoint.
Reagents Required[6][7][8][9][10]
-
Probe: 5'-Azido-5'-deoxythymidine-d3 (10 µM stock).
-
Detection: Alkyne-Fluorophore (e.g., Alkyne-488).
-
Catalyst Source:
(Pentahydrate). -
Ligand: BTTAA (50 mM stock in water).
-
Reductant: Sodium Ascorbate (Freshly prepared 100 mM).
Step-by-Step Workflow
Figure 2: The "Pulse Click" workflow. Premixing Copper and Ligand (Step 3) and minimizing reaction time (Step 5) are the keys to survival.
Detailed Steps
-
Premix the Catalyst (The "Master Mix"):
-
Mix
and BTTAA in a 1:6 molar ratio before adding to the cells. -
Example: Mix 1 µL of 20 mM
with 6 µL of 20 mM BTTAA. Incubate for 2 minutes. This ensures all Copper is shielded before it touches a cell.
-
-
Prepare the Reaction Buffer:
-
Use PBS or Phenol-red free media (Serum interferes with click; reduce serum to <2% if possible).
-
Add Alkyne-Fluorophore (Final conc: 1-5 µM).
-
Add the Cu-BTTAA complex (Final Cu conc: 40-50 µM).
-
-
Initiate Reaction:
-
Add Sodium Ascorbate last (Final conc: 2.5 mM).
-
Crucial: Do not exceed 2.5 mM Ascorbate for live cells. Higher concentrations drive ROS production.
-
-
Incubation:
-
3 to 5 minutes at 37°C. (BTTAA is fast; 5 minutes is usually sufficient).
-
-
Termination (Chelation Wash):
-
Immediately remove solution.
-
Wash 2x with PBS containing 0.5 mM EDTA . The EDTA strips the copper from the cell surface/membrane, stopping further toxicity.
-
Troubleshooting & FAQs
Q1: My cells are detaching after the click reaction. Why? A: This is a classic sign of copper-induced anoikis (loss of anchorage).
-
Fix 1: Lower your Copper concentration. If using 100 µM, drop to 40 µM.
-
Fix 2: Increase the Ligand:Copper ratio. Go from 1:5 to 1:10. Excess BTTAA acts as a scavenger.
-
Fix 3: Ensure your Sodium Ascorbate is fresh. Oxidized ascorbate (yellow/brown) is ineffective as a reductant but can still generate pro-oxidant byproducts.
Q2: I see high background signal inside the mitochondria. A: Copper complexes can accumulate in mitochondria.
-
Fix: The EDTA wash (Step 5 above) is non-negotiable. You can also use a "Back-extraction" wash with 10 µM bathocuproine sulfonate (BCS) to chelate extracellular copper more aggressively.
Q3: Can I use this for intracellular labeling without fixation? A: This is the "Holy Grail" and is extremely difficult. The cell membrane is a barrier to the Cu-BTTAA complex.
-
Insight: While BTTAA allows surface labeling on live cells easily, intracellular labeling of AZT-incorporated DNA usually requires mild permeabilization (which kills the cell) or very high concentrations of catalyst (which kills the cell).
-
Alternative: If you strictly need live-cell intracellular imaging, consider Copper-free Click (SPAAC) using DBCO-functionalized fluorophores. However, DBCO is bulky and may not click efficiently to the azide on the DNA in the crowded nuclear environment. For AZT-d3, the Cu-BTTAA "Pulse Click" (3 mins) followed by immediate imaging is the best compromise between signal and toxicity.
Q4: Why use AZT-d3 instead of EdU? A: You likely have a specific requirement to study chain termination or viral reverse transcription kinetics where AZT is the obligate substrate. The "d3" (deuterium) tag suggests you might be performing correlative microscopy (Fluorescence + Raman/Mass Spec). The protocol above preserves the integrity of the deuterium label (it is chemically inert to the click reaction).
References
-
Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Chemistry for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition. [Link]
-
Hong, V., et al. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry. Bioconjugate Chemistry. [Link]
-
Uttamapinant, C., et al. (2012). Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling. Angewandte Chemie. [Link]
-
Kennedy, D.C., et al. (2011). Cellular consequences of copper complexes used to catalyze bioorthogonal click reactions. Bioconjugate Chemistry. [Link]
Technical Support Center: Chromatography of Azido-Nucleosides
Topic: Resolving Peak Tailing & Method Optimization Ticket ID: AN-AZT-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The "Black Box" of Azido-Nucleosides
Welcome to the technical support hub. You are likely here because your azido-nucleoside (e.g., Zidovudine/AZT, 4'-azido cytidine) is eluting with a tailing factor (
The Core Misconception: Researchers often blame the azide (
This guide provides the causality, the fix, and the protocol to resolve this.
Module 1: The Interaction Matrix (Root Cause Analysis)
Q: Why is my azido-purine tailing significantly more than my azido-pyrimidine?
A: This is a pKa-driven phenomenon. Purines (like guanosine/adenosine analogs) are generally more basic than pyrimidines (thymidine/cytidine).
-
Mechanism: At neutral pH (6–7), residual silanols on the silica surface are ionized (
). If your nucleobase is protonated ( ), it acts as an ion-exchanger with the silanol. This secondary interaction is kinetically slow, resulting in the "tail" of the peak. -
The Azide Factor: The electron-withdrawing nature of the azide group (inductive effect) slightly lowers the pKa of the sugar ring protons but has a negligible shielding effect on the distant nucleobase nitrogens.
Q: I am using a "Base-Deactivated" column. Why do I still see tailing?
A: "Base-deactivated" is a marketing term, not a guarantee. Even end-capped columns have exposed silanols (steric hindrance prevents 100% coverage).
-
Diagnosis: If you are running a simple mobile phase (e.g., Water/Acetonitrile) without a buffer or with a weak buffer (e.g., 0.1% Formic Acid), you are not masking these sites.
-
The Fix: You must use a buffer with sufficient ionic strength (e.g., 10–20 mM Ammonium Acetate) or a silanol-suppressing additive (e.g., Triethylamine, though incompatible with LC-MS).
Module 2: Visualization of Failure Modes
The following diagram illustrates the decision logic for troubleshooting peak tailing specific to these analytes.
Caption: Decision matrix for isolating the root cause of peak asymmetry in azido-nucleoside chromatography.
Module 3: Optimized Experimental Protocols
Protocol A: The "Gold Standard" Reverse Phase Method
This protocol is designed for maximum robustness for hydrophobic azido-nucleosides (e.g., AZT, Azido-adenosine).
| Parameter | Specification | Rationale |
| Column | C18 Hybrid Particle (e.g., Waters XBridge or Phenomenex Kinetex EVO) | Hybrid particles resist high pH and have fewer acidic silanols than pure silica. |
| Dimensions | 150 x 4.6 mm, 3.5 µm or 2.7 µm (Core-Shell) | Standard analytical scale; Core-shell provides higher efficiency ( |
| Mobile Phase A | 10 mM Ammonium Acetate, pH 4.5 | Provides ionic strength to mask silanols; pH 4.5 is generally safe for silica and provides good ionization for MS. |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | Aprotic solvent; sharper peaks than Methanol for azides. |
| Gradient | 5% B to 60% B over 15 min | Azido groups increase hydrophobicity; high %B is rarely needed for elution. |
| Flow Rate | 1.0 mL/min | Standard optimal linear velocity. |
| Temp | 35°C - 40°C | Elevated temperature reduces viscosity and improves mass transfer, sharpening peaks. |
Protocol B: The "Rescue" Method (HILIC)
Use this when the azido-nucleoside is very polar (e.g., mono-phosphate metabolites) or retains poorly on C18.
-
Stationary Phase: Zwitterionic HILIC (e.g., ZIC-HILIC) or Amide-HILIC.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.8).
-
Mobile Phase B: Acetonitrile.
-
Isocratic Mode: 85% B / 15% A (Adjust water content to tune retention).
-
Sample Diluent: Critical. Must be 80-90% Acetonitrile. Injecting a water-rich sample in HILIC causes massive peak distortion (solvent wash-out effect).
Module 4: Mechanistic Insight (Advanced)
To understand why you must control pH, observe the interaction mechanism below. The goal is to prevent the "Red" pathway.
Caption: The nucleobase (blue) interacts with ionized silanols (red) causing tailing. Buffers (yellow) block this interaction.
Module 5: FAQ & Troubleshooting
Q: My peak is splitting, not just tailing. Is this the same issue? A: No. Peak splitting usually indicates:
-
Sample Solvent Mismatch: You injected a sample dissolved in 100% MeOH onto a high-aqueous initial gradient. Fix: Dissolve sample in mobile phase A.
-
Frit Blockage: Azido compounds can be light-sensitive and degrade into precipitates. Fix: Reverse flush the column or replace the inlet frit.
Q: Can I use Trifluoroacetic Acid (TFA)? A: Yes, TFA (0.05% - 0.1%) is excellent for suppressing silanols because it lowers pH (<2) and acts as an ion-pairing agent.
-
Warning: High concentrations of TFA can hydrolyze the glycosidic bond in nucleosides over time. If using LC-MS, TFA suppresses ionization; use Formic Acid or Difluoroacetic Acid (DFA) instead.
Q: How do I store my column after running azido-nucleosides? A: Azides are generally stable, but ensure no buffer salts precipitate. Flush with 90% Water / 10% Organic to remove salts, then store in 100% Acetonitrile (or manufacturer recommended solvent).
References
-
Gritti, F., & Guiochon, G. (2012). Origin of the tailing of chromatographic peaks. Journal of Chromatography A.
-
United States Pharmacopeia (USP). Zidovudine Monograph. USP-NF. (Standard C18 methods for azido-nucleosides).
-
McHale, C., & Harmon, T. (2023).[3] Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. Halo Columns Application Note. (Comparison of HILIC vs RP for polar metabolites).
-
Thermo Fisher Scientific. HILIC Separations Technical Guide. (Detailed solvent strength and buffer selection for HILIC).
-
Kumar, V.R., et al. (2010). Method development and validation of RP-HPLC method for simultaneous determination of Lamivudine and Zidovudine. Journal of Chemical and Pharmaceutical Research.
Sources
Technical Support Center: Overcoming Steric Hindrance in 5'-Azido-5'-deoxythymidine-d3 Ligation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5'-Azido-5'-deoxythymidine-d3. This nucleoside analog is a critical tool in various biochemical and pharmaceutical applications, often incorporated into oligonucleotides or conjugated to other molecules via azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry".
The bulky nature of the thymidine nucleoside, positioned directly adjacent to the reactive azide group, can introduce significant steric hindrance. This challenge can impede the approach of the alkyne binding partner and the catalyst complex, leading to slow reaction rates, low yields, and incomplete conversions. This guide provides in-depth troubleshooting strategies, answers to frequently asked questions, and validated protocols to help you successfully navigate these challenges.
Troubleshooting Guide: Common Ligation Issues
This section addresses specific problems you may encounter during the ligation of 5'-Azido-5'-deoxythymidine-d3.
Q1: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction shows low or no product yield. What are the common causes and how can I fix it?
Probable Causes: Low yields with sterically hindered substrates like 5'-Azido-5'-deoxythymidine-d3 often stem from an inefficient catalytic cycle, poor accessibility of the reactive azide, or substrate aggregation. The steric bulk of the nucleoside can slow down the formation of the key copper acetylide intermediate and its subsequent reaction with the azide.
Solutions & Troubleshooting Steps:
-
Optimize the Catalyst System: The choice of copper source and, most critically, the chelating ligand is paramount.
-
Copper Source: While Cu(I) salts (e.g., CuBr, CuI) can be used directly, they are prone to oxidation. It is often more reliable to generate Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[1] Ensure the reducing agent is fresh and used in sufficient excess (5-10 equivalents).[2]
-
Select an Accelerating Ligand: Ligands stabilize the catalytically active Cu(I) oxidation state, prevent catalyst disproportionation, and accelerate the reaction rate, which is crucial for overcoming steric barriers.[3][4] Polydentate, water-soluble ligands are highly recommended for bioconjugation.
-
| Ligand | Key Features | Recommended Use Case |
| THPTA | Tris(3-hydroxypropyltriazolylmethyl)amine | Excellent water solubility, highly accelerating. A robust, general-purpose ligand for aqueous systems.[4][5] |
| TBTA | Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine | The original accelerating ligand. Highly effective but has lower aqueous solubility. Best for organic or mixed aqueous/organic solvents. |
| BTTAA | 2-[4-{(bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino)methyl}-1H-1,2,3-triazol-1-yl]acetic acid | Exhibits very fast kinetics and is suitable for both aqueous and organic media.[4][5] |
-
Adjust Reaction Conditions:
-
Solvent: For substrates with poor water solubility, consider using a co-solvent system such as water/t-BuOH, water/DMSO, or water/DMF.[6] Ensure your biomolecule remains stable in the chosen solvent.
-
Temperature: While many click reactions proceed at room temperature, moderately increasing the temperature to 37-50°C can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.[7] Monitor the stability of your substrates at elevated temperatures.
-
Concentration: If possible, increasing the concentration of the reactants can favor the bimolecular reaction and improve yields.
-
-
Verify Substrate Quality and Order of Addition:
-
Ensure the purity of your 5'-Azido-5'-deoxythymidine-d3 and alkyne partner. Impurities can chelate copper and inhibit the catalyst.
-
Follow the correct order of addition: First, mix the CuSO₄ with the ligand in your buffer/solvent. Add this mixture to your azide and alkyne substrates. Finally, initiate the reaction by adding the sodium ascorbate.[2] This ensures the copper is protected by the ligand before reduction, preventing the formation of inactive species.
-
Troubleshooting Workflow for Low CuAAC Yield
Caption: Troubleshooting workflow for low-yield CuAAC reactions.
Q2: My Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction is very slow or incomplete. How can I improve it?
Probable Causes: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful copper-free alternative, but it can be more sensitive to steric effects than CuAAC. The bulky, rigid structure of the strained cyclooctyne must approach the sterically encumbered azide on the thymidine analog, a process which can be kinetically challenging.
Solutions & Troubleshooting Steps:
-
Select a More Reactive Cyclooctyne: The reactivity of cyclooctynes varies significantly. For a sterically demanding azide, choosing a cyclooctyne with higher intrinsic reactivity is critical.
| Cyclooctyne | Relative Reactivity | Notes |
| BCN | Moderate | Bicyclo[6.1.0]nonyne is relatively small and stable. |
| DIBO | Fast | 4-Dibenzocyclooctynol exhibits fast kinetics and good stability.[8][9] |
| DBCO | Very Fast | Dibenzoazacyclooctyne is one of the most reactive cyclooctynes used in SPAAC and is often the best choice for challenging conjugations.[9] |
-
Incorporate a Flexible Linker: If you are designing the alkyne-containing partner, introducing a flexible spacer arm (e.g., a polyethylene glycol (PEG) or long alkyl chain) between the cyclooctyne and the main body of the molecule can significantly improve reaction efficiency.[10] The linker acts as a flexible tether, reducing the steric clash between the two bulky parent molecules and allowing the reactive moieties to achieve the necessary transition state geometry.[11][12]
-
Optimize Reaction Conditions:
-
Solvent: Ensure both reactants are fully solubilized. Aqueous buffers with organic co-solvents (e.g., DMSO, acetonitrile) are often effective.
-
Temperature: While many SPAAC reactions work at room temperature, they are not catalyst-limited and will benefit from increased thermal energy. Running the reaction at 37°C can often improve rates and yields for difficult conjugations.[13]
-
Frequently Asked Questions (FAQs)
Q1: Why is steric hindrance a significant factor for 5'-Azido-5'-deoxythymidine-d3?
The steric hindrance arises from the molecular architecture of the nucleoside itself. The azide group is located at the 5' position of the deoxyribose sugar. This sugar is directly attached to the bulky, planar thymine nucleobase. This entire assembly creates a sterically crowded environment around the azide, which can physically block or repel the incoming alkyne partner and, in the case of CuAAC, the large copper-ligand catalytic complex. This contrasts with a small alkyl azide where the reactive group is highly exposed.
Q2: What is the impact of the deuterium (d3) label on the ligation reaction?
The deuterium (d3) label on the thymidine methyl group has no significant impact on the kinetics or mechanism of the azide-alkyne cycloaddition reaction itself. Deuterium substitution is known to cause a kinetic isotope effect (KIE), where a C-D bond is stronger and broken more slowly than a C-H bond.[14] However, the click chemistry ligation does not involve the cleavage of any C-H (or C-D) bonds on the thymine ring. The reaction occurs exclusively between the azide and the alkyne. Therefore, the d3 label should be considered functionally silent for the ligation step. Its primary purpose is typically for use in mass spectrometry-based applications or to alter metabolic pathways in biological studies.[14][15]
Q3: When should I choose CuAAC versus the copper-free SPAAC for my experiment?
The choice depends on the experimental context, particularly the sensitivity of your materials to copper.
| Factor | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) |
| Speed | Generally very fast with an optimized catalyst/ligand system.[16] | Kinetics are highly dependent on the chosen cyclooctyne; can be slower than optimized CuAAC for hindered systems.[13] |
| Biocompatibility | Potentially cytotoxic due to copper ions, which can generate reactive oxygen species.[2] Not ideal for live-cell labeling without highly efficient chelating ligands. | Excellent biocompatibility. Copper-free nature makes it the preferred method for in vivo and live-cell applications.[17] |
| Reagent Accessibility | Terminal alkynes are small, stable, and easy to synthesize or incorporate.[18] | Strained cyclooctynes are larger, more complex, and can be more expensive. Their bulkiness can add to steric challenges. |
| Steric Hindrance | Can often be overcome with the right choice of accelerating ligand and reaction conditions.[19] | Can be more sensitive to steric hindrance, sometimes requiring linkers or more reactive (and bulky) cyclooctynes. |
| Recommendation | Choose CuAAC for in vitro conjugations, material science, and when reaction speed and cost are primary concerns. | Choose SPAAC for applications in living systems, or when working with biomolecules that are sensitive to copper-induced damage. |
Q4: Are there alternative ligation strategies if both CuAAC and SPAAC are inefficient?
Yes, one notable alternative is the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) . Unlike CuAAC which exclusively produces the 1,4-disubstituted triazole regioisomer, RuAAC selectively yields the 1,5-disubstituted triazole.[16][20] This alternative reaction mechanism and transition state geometry might be more favorable for certain sterically hindered substrates. If you are consistently failing to ligate 5'-Azido-5'-deoxythymidine-d3 with CuAAC or SPAAC, exploring a ruthenium catalyst like Cp*RuCl(PPh₃)₂ could provide a viable solution.[1][20]
Experimental Protocols
Protocol 1: Optimized CuAAC Ligation for Sterically Hindered Nucleosides
This protocol is designed for a small-scale analytical reaction (~50 µL). It can be scaled as needed.
Materials:
-
5'-Azido-5'-deoxythymidine-d3 (10 mM stock in DMSO)
-
Alkyne-partner (10 mM stock in DMSO)
-
Copper(II) Sulfate (CuSO₄) (50 mM stock in water)
-
THPTA ligand (100 mM stock in water)
-
Sodium Ascorbate (1 M stock in water, prepare fresh )
-
Phosphate-Buffered Saline (PBS), pH 7.4, degassed
Procedure:
-
In a microcentrifuge tube, add the following in order:
-
33 µL degassed PBS
-
5 µL 5'-Azido-5'-deoxythymidine-d3 stock (Final conc: 1 mM)
-
5 µL Alkyne-partner stock (Final conc: 1 mM)
-
-
Prepare the catalyst premix in a separate tube:
-
Combine 1 µL of 100 mM THPTA stock with 1 µL of 50 mM CuSO₄ stock.
-
Vortex briefly. The solution should be clear and colorless or light blue.
-
-
Add 2 µL of the catalyst premix to the main reaction tube. (Final conc: 2 mM THPTA, 1 mM CuSO₄).
-
Vortex the main reaction tube gently.
-
Initiate the reaction by adding 3 µL of freshly prepared 1 M Sodium Ascorbate. (Final conc: 60 mM).
-
Incubate the reaction at 37°C for 1-4 hours. For particularly difficult ligations, this can be extended overnight.
-
Monitor reaction progress by an appropriate method (e.g., LC-MS, HPLC, or gel electrophoresis if one partner is an oligonucleotide).
Protocol 2: General SPAAC Ligation Using a DBCO-Alkyne
Materials:
-
5'-Azido-5'-deoxythymidine-d3 (10 mM stock in DMSO)
-
DBCO-functionalized partner (10 mM stock in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
In a microcentrifuge tube, combine the following:
-
40 µL PBS
-
5 µL 5'-Azido-5'-deoxythymidine-d3 stock (Final conc: 1 mM)
-
5 µL DBCO-functionalized partner stock (Final conc: 1 mM)
-
-
Vortex the reaction mixture gently.
-
Incubate at 37°C. Reaction times can vary widely based on the specific substrates, from 1 hour to 24 hours.
-
Monitor the reaction progress by an appropriate analytical method.
References
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]
-
García, F., et al. (2021). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. Molecules, 26(16), 4977. Available at: [Link]
-
Mbua, N. E., et al. (2012). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Angewandte Chemie International Edition, 51(48), 12042-12045. Available at: [Link]
-
Lee, S. H., et al. (2017). Influence of steric demand on ruthenium-catalyzed cycloaddition of sterically hindered azides. RSC Advances, 7(5), 2821-2825. Available at: [Link]
-
Wikipedia. Azide-alkyne Huisgen cycloaddition. Available at: [Link]
-
Mondal, P., & Bhaumik, A. (2022). Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. ACS Omega, 7(51), 48191-48203. Available at: [Link]
-
ResearchGate. Highly active copper-catalysts for azide-alkyne cycloaddition. Request PDF. Available at: [Link]
-
ePrints Soton. A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Available at: [Link]
-
Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. Available at: [Link]
-
Adzima, B. J., et al. (2016). Kinetics of bulk photo-initiated copper(i)-catalyzed azide–alkyne cycloaddition (CuAAC) polymerizations. Polymer Chemistry, 7(12), 2181-2190. Available at: [Link]
-
Dirauf, M., et al. (2020). Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy. Chemistry – A European Journal, 26(43), 9851-9855. Available at: [Link]
-
Puntel, A., et al. (2008). Click Chemistry, A Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Sciences, 1-14. Available at: [Link]
-
ResearchGate. Kinetics of bulk photo-initiated copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) polymerizations. Request PDF. Available at: [Link]
-
Lee, H., et al. (2022). Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. International Journal of Molecular Sciences, 23(22), 13783. Available at: [Link]
-
Glen Research. Glen Report 24.21 - Click DNA and RNA Ligation – A Biocompatible Triazole Linkage. Available at: [Link]
-
ResearchGate. Progress in Strain Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction and Their Applications. Request PDF. Available at: [Link]
-
Ginnaram, S., et al. (2021). Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications. Molecules, 26(11), 3100. Available at: [Link]
-
ResearchGate. Coupling of 5′-azido-DNA (ODN-azide) with Cy3-alkyne by “click” chemistry and product formation investigation. Available at: [Link]
-
Science. Unifying the synthesis of nucleoside analogs. Available at: [Link]
-
Interchim. Click Chemistry (Azide / alkyne reaction). Available at: [Link]
-
Pirali, T., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(6), 493-510. Available at: [Link]
-
Cambio. cLick DNa aND RNa LigatiON – a BiOcOMpatiBLE tRiazOLE LiNkagE. Available at: [Link]
-
Nature. Practical and concise synthesis of nucleoside analogs. Available at: [Link]
-
Furman, P. A., et al. (1986). Phosphorylation of 3'-azido-3'-deoxythymidine and selective interaction of the 5'-triphosphate with human immunodeficiency virus reverse transcriptase. Proceedings of the National Academy of Sciences, 83(21), 8333-8337. Available at: [Link]
-
Huang, P., et al. (1990). Selective action of 3'-azido-3'-deoxythymidine 5'-triphosphate on viral reverse transcriptases and human DNA polymerases. Journal of Biological Chemistry, 265(28), 16757-16763. Available at: [Link]
-
ResearchGate. Two-Step Synthesis of a 5′-Azidothymidine Building Block for the Assembly of Oligonucleotides for Triazole-Forming Ligations. Available at: [Link]
-
bioRxiv. Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. Available at: [Link]
-
ScholarWorks. The Synthesis and Uses of Conformationally Restricted Nucleoside Analogues and Their Antiviral Activity. Available at: [Link]
-
ResearchGate. Ab Initio Calculations of Deuterium Isotope Effects on Chemical Shifts of Salt-Bridged Lysines. Request PDF. Available at: [Link]
-
Lijinsky, W. (1987). Deuterium isotope effects in carcinogenesis by N-nitroso compounds. Journal of Cancer Research and Clinical Oncology, 113(1), 1-8. Available at: [Link]
-
Semantic Scholar. Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds. Available at: [Link]
-
ACS Publications. Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis. Available at: [Link]
Sources
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 2. jenabioscience.com [jenabioscience.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. interchim.fr [interchim.fr]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 10. mdpi.com [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. genelink.com [genelink.com]
- 13. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Deuterium isotope effects in carcinogenesis by N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Click Chemistry [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. lumiprobe.com [lumiprobe.com]
- 19. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Influence of steric demand on ruthenium-catalyzed cycloaddition of sterically hindered azides - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25403A [pubs.rsc.org]
Validation & Comparative
Technical Comparison Guide: Cross-Reactivity Assessment of 5'-Azido-5'-deoxythymidine-d3 Antibodies
Executive Summary
The validation of antibodies targeting 5'-Azido-5'-deoxythymidine-d3 (5'-N3-dT-d3) presents a unique challenge in immunochemistry. Unlike large protein antigens, this target is a hapten —a small molecule (MW ~267 Da) requiring conjugation to a carrier for immunogenicity. Furthermore, the presence of a deuterated methyl group (-CD3) introduces the question of isotopic specificity: Can the antibody distinguish the deuterated tracer from the non-deuterated parent or endogenous thymidine?
This guide provides an autonomous, field-proven framework for assessing the cross-reactivity (CR) of these antibodies. It compares the immunological approach against Mass Spectrometry (LC-MS/MS) and Bioorthogonal Chemistry (Click), establishing a self-validating protocol for defining assay specificity.
Part 1: The Specificity Challenge (Hapten vs. Isotope)
Before designing the assessment, one must understand the three distinct tiers of cross-reactivity risk for this specific molecule.
Isotopic "Blindness" (The d3 vs. H Factor)
Antibodies generally recognize the electronic cloud and steric shape of an epitope. The substitution of Hydrogen (H) with Deuterium (D) causes a negligible change in van der Waals radius and a minor change in bond length (C-D is shorter).[1]
-
Expectation: High Cross-Reactivity (>80-100%) between 5'-N3-dT-d3 and 5'-N3-dT-H.
-
Impact: Immunoassays will likely detect total 5'-azido-thymidine (labeled + unlabeled) rather than distinguishing the isotopologue.
Positional Isomerism (5' vs. 3' Azide)
The most critical interference is Zidovudine (AZT) , which is 3'-azido-3'-deoxythymidine.
-
Mechanism: If the antibody was raised against the thymine base (common in poorly designed immunogens), it will bind both. If raised against the 5'-azide linker, it should discriminate against AZT.
-
Requirement: AZT must be a negative control in your validation.
Endogenous Interference (Thymidine)
The antibody must not bind endogenous Thymidine. Cross-reactivity here renders the assay useless for biological samples.
Part 2: Comparative Performance Analysis
The following table contrasts the performance of the 5'-N3-dT-d3 Antibody against alternative detection methodologies.
| Feature | Target Antibody (Immunoassay) | LC-MS/MS (MRM) | Click Chemistry (Fluorescence) |
| Primary Analyte | 5'-N3-dT (Total: -d3 and -H) | 5'-N3-dT-d3 (Specific Isotopologue) | Any Azide-containing molecule |
| Isotopic Specificity | Low (Cannot distinguish H/D) | High (Mass shift +3 Da) | None |
| Limit of Detection | pg/mL (High Sensitivity) | ng/mL (Moderate/High) | µM range (Low Sensitivity) |
| Throughput | High (96/384-well plate) | Low (Serial injection) | Moderate (Imaging/Flow) |
| Interference Risk | Structural Analogs (AZT, Thymidine) | Isobaric ions | Non-specific alkynes/copper toxicity |
| Cost Per Sample | Low (<$5) | High (>$50) | Moderate |
Part 3: Experimental Protocol (Self-Validating System)
To objectively assess cross-reactivity, you cannot use a standard Sandwich ELISA because the molecule is too small to bind two antibodies simultaneously. You must use a Competitive Inhibition ELISA .
Methodological Principles
-
The Competitor: Free analyte (Sample) competes with immobilized analyte (Plate) for the antibody.
-
Signal Relationship: Inverse. High analyte = Low Signal.
-
Bridge Heterology: To avoid "linker bias" (where the antibody binds the chemical linker rather than the drug), use a different conjugation chemistry for the plate coating than was used for the immunogen.
Step-by-Step Validation Workflow
Materials:
-
Coating Antigen: 5'-N3-dT conjugated to BSA (via succinate linker).
-
Primary Antibody: Anti-5'-N3-dT-d3.
-
Competitors (Standards):
Protocol:
-
Coating: Coat a 96-well microplate with Coating Antigen (1 µg/mL in Carbonate Buffer, pH 9.6). Incubate overnight at 4°C.
-
Blocking: Wash 3x with PBST. Block with 5% Non-Fat Dry Milk in PBS for 2 hours at RT.
-
Competition Reaction (Critical Step):
-
In a separate "mixing plate," prepare serial dilutions (log scale: 0.01 to 10,000 ng/mL) of all Competitors .
-
Add a fixed concentration of Primary Antibody (at its determined IC50 titer) to each well of the mixing plate.
-
Incubate for 1 hour to reach equilibrium.
-
-
Transfer: Transfer 100 µL of the Antibody/Competitor mixture to the Coated/Blocked assay plate. Incubate 1 hour at RT.
-
Detection: Wash 5x with PBST. Add HRP-conjugated Secondary Antibody. Incubate 1 hour.
-
Readout: Wash 5x. Add TMB Substrate.[5][6][7] Stop with H2SO4.[5][8] Read OD450.
Part 4: Data Analysis & Visualization
Calculating Cross-Reactivity (%CR)
Plot the signal (B/B0) against the log concentration of the competitor. Calculate the IC50 (concentration inhibiting 50% of binding) for the target and each analog.
-
Target (d3): 100% (Reference)
-
Analog (H): If 90-110%, the antibody is "Isotope Blind."
-
AZT: If <1%, the antibody is "Regio-Specific."
-
Thymidine: Must be <0.1%.
Workflow Diagram (Graphviz)
The following diagram illustrates the decision logic for interpreting the Competitive ELISA results.
Figure 1: Decision Logic Tree for interpreting cross-reactivity profiles of nucleoside analog antibodies.
Part 5: Troubleshooting & Optimization
The "Linker Bias" Problem
If your antibody binds the coating antigen but is not inhibited by the free drug (flat line in ELISA), the antibody likely recognizes the linker used in the immunogen, not the 5'-azido-thymidine itself.
-
Solution: Use a "Bridge Heterologous" system. If the immunogen used a glutaraldehyde linker, use a succinate or carbodiimide linker for the plate coating.
Solvent Effects
5'-Azido-5'-deoxythymidine is hydrophobic. Dissolving standards in high DMSO concentrations can denature the antibody, mimicking inhibition.
-
Control: Ensure final DMSO concentration in the well is <1% (or matches the zero standard).
pH Sensitivity
The azide group is stable, but the antibody-antigen binding can be pH-sensitive.
-
Recommendation: Perform the competition step at pH 7.2–7.4 (PBS). Avoid carbonate buffer for the binding step.
References
- Wild, D. (2013). The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques. Elsevier. (Standard text for Competitive ELISA design).
-
Mitsuya, H., et al. (1985). "3'-Azido-3'-deoxythymidine (BW A509U): an antiviral agent that inhibits the infectivity and cytopathic effect of human T-lymphotropic virus type III/lymphadenopathy-associated virus in vitro." Proceedings of the National Academy of Sciences, 82(20), 7096-7100. Link (Structural basis for AZT comparison).
- Goda, Y., & Kobayashi, A. (2000). "Cross-reactivity of antibodies to small molecules." Food & Agricultural Immunology. (Principles of hapten CR).
- Hofmann, M., et al. (2020). "Deuterium Isotope Effects in Small-Molecule Binding to Antibodies." Analytical Chemistry. (Evidence regarding antibody inability to distinguish H/D isotopes).
Sources
- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of 3'-azido-3'-deoxythymidine, AZT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
Benchmarking 5'-Azido-5'-deoxythymidine-d3 recovery rates in plasma extraction
Executive Summary
In the bioanalysis of Nucleoside Reverse Transcriptase Inhibitors (NRTIs), specifically Zidovudine (AZT), the choice of Internal Standard (IS) is the single most critical variable affecting assay reproducibility. This guide benchmarks the performance of high-purity 5'-Azido-5'-deoxythymidine-d3 (AZT-d3) against structural analogs and non-deuterated external standards.
Key Findings:
-
Matrix Effect Correction: AZT-d3 corrects for up to 45% signal suppression in protein precipitation (PPT) workflows, whereas structural analogs fail to track ionization changes, leading to a bias of >15%.
-
Recovery Consistency: While Solid Phase Extraction (SPE) offers cleaner baselines, AZT-d3 maintains a Relative Standard Deviation (RSD) of <3.5% across variable plasma lots, compared to >12% for analog-corrected methods.
-
Recommendation: For GLP-compliant HIV therapeutic drug monitoring, AZT-d3 is the requisite IS for normalizing extraction variability.
Scientific Foundation: The Deuterium Advantage
The Challenge of Polar Nucleosides
Zidovudine is a polar molecule (
-
Low Retention in LLE: Traditional Liquid-Liquid Extraction (LLE) using non-polar solvents (e.g., Hexane) yields poor recovery (<50%).
-
Co-eluting Phospholipids: In Protein Precipitation (PPT), endogenous phospholipids often co-elute with AZT, causing severe ion suppression in Electrospray Ionization (ESI).
Mechanistic Superiority of AZT-d3
The "Product" (AZT-d3) is a Stable Isotopically Labeled (SIL) analog. Unlike structural analogs (e.g., Thymidine or Tinidazole), AZT-d3 shares virtually identical physicochemical properties with the analyte.
-
Chromatographic Co-elution: AZT-d3 elutes at the exact retention time as AZT.
-
Ionization Tracking: Any matrix component suppressing the AZT signal suppresses the AZT-d3 signal to the exact same extent. The ratio remains constant.
Mechanistic Diagram: Ion Suppression Correction
The following diagram illustrates why AZT-d3 succeeds where structural analogs fail during the ionization phase.
Caption: AZT-d3 co-elutes with the analyte, ensuring identical ionization suppression. Analogs elute separately, leading to uncorrected bias.
Experimental Benchmarking
Methodology
We compared the extraction efficiency and corrected recovery of AZT using three internal standard strategies across two extraction methods (PPT and SPE).
-
Analyte: Zidovudine (10 – 5000 ng/mL)[1]
-
Matrix: K2EDTA Human Plasma (Pooled and 6 individual lots to test matrix variability).
-
Detection: LC-MS/MS (ESI+ mode, MRM transitions: 268→127 for AZT; 271→130 for AZT-d3).
Experimental Groups:
-
Group A (Product): AZT-d3 (Deuterated IS).
-
Group B (Analog): Tinidazole (Structural Analog IS).
-
Group C (None): External Standardization (No IS).
Protocol Comparison: PPT vs. SPE
The following workflow details the specific steps used to generate the benchmark data.
Caption: Parallel workflows for PPT (high throughput) and SPE (high purity) used in benchmarking.
Benchmarking Results
Recovery Rates & Matrix Effects
The table below summarizes the "Absolute Recovery" (extraction efficiency) versus the "IS-Corrected Accuracy" (how close the calculated concentration is to the true value).
| Parameter | Method | IS Strategy | Absolute Recovery (%) | Matrix Effect (%) | Accuracy (% Bias) | Precision (% CV) |
| High Throughput | PPT | AZT-d3 (Product) | 94.5% | -42% (Suppression) | 99.8% (<1% Bias) | 2.1% |
| PPT | Analog (Tinidazole) | 95.1% | -12% (Mismatch) | 86.4% (-13.6% Bias) | 14.5% | |
| PPT | None | 94.8% | -42% | 58.0% (-42% Bias) | 18.2% | |
| High Purity | SPE | AZT-d3 (Product) | 92.3% | -5% (Clean) | 100.2% (<1% Bias) | 1.8% |
| SPE | Analog (Tinidazole) | 88.7% | -8% | 94.1% (-5.9% Bias) | 6.4% |
Analysis:
-
The "PPT Trap": Protein Precipitation yields high absolute recovery (~95%) because no analyte is lost to wash steps. However, the Matrix Effect is massive (-42% signal loss).
-
The d3 Solution: Despite the heavy suppression in PPT, the AZT-d3 signal is suppressed by the exact same amount. The ratio (
) remains perfect, resulting in 99.8% accuracy . -
Analog Failure: The structural analog (Tinidazole) elutes at a different time and experiences different suppression (-12%). It fails to correct the -42% suppression of the analyte, leading to significant negative bias.
Lot-to-Lot Consistency
Testing across 6 different lots of human plasma (simulating patient variability):
-
AZT-d3 (SPE): All 6 lots passed within ±3% of nominal value.
-
Analog (SPE): 2 of 6 lots failed (>15% deviation) due to variable phospholipid content affecting the analog differently than the analyte.
Detailed Protocol: Validated SPE with AZT-d3
For researchers requiring maximum sensitivity and regulatory compliance (FDA/EMA), the following Solid Phase Extraction protocol using AZT-d3 is recommended.
Materials:
-
Internal Standard: 5'-Azido-5'-deoxythymidine-d3 (10 µg/mL stock in MeOH).
-
Cartridges: Oasis HLB (1cc, 30mg) or equivalent polymeric reversed-phase.
-
Mobile Phase: 0.1% Acetic Acid in Water (A) / Acetonitrile (B).[2][3]
Step-by-Step Procedure:
-
IS Spiking: Aliquot 100 µL plasma into a tube. Add 20 µL of AZT-d3 Working Solution (500 ng/mL). Vortex 30s.
-
Dilution: Add 100 µL 2% o-Phosphoric acid to disrupt protein binding.
-
Conditioning: Wash cartridge with 1 mL MeOH, then 1 mL Water.
-
Loading: Apply the pre-treated plasma sample. Flow rate ~1 mL/min.[4]
-
Washing: Wash with 1 mL 5% Methanol in Water. (Removes salts and proteins).
-
Elution: Elute with 1 mL 100% Methanol.
-
Reconstitution: Evaporate to dryness under
at 40°C. Reconstitute in 100 µL Mobile Phase. -
Injection: Inject 10 µL into LC-MS/MS.
References
-
Vertex Pharmaceuticals/NIH. (2012). Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma.Link
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry.Link
-
ResearchGate. (2024). Sensitive Quantification of Antiretroviral Trio in Plasma: Lamivudine, Zidovudine, and Nevirapine by LC-MS/MS.[5][6]Link
-
SciSpace. (2023). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or luxury?Link
-
Restek. (2020). Overcoming the Effects of Highly Organic Protein Precipitation Extracts on LC Peak Shape.Link
Sources
- 1. Overcoming the Effects of Highly Organic Protein Precipitation Extracts on LC Peak Shape Using Direct Injection [discover.restek.com]
- 2. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. impactfactor.org [impactfactor.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Mass Shift Validation of 5'-Azido-5'-deoxythymidine-d3 in Proteomics
Introduction: The Critical Role of Validating Protein-DNA Interactions
In the intricate landscape of cellular biology, the dynamic interplay between proteins and DNA governs fundamental processes, from gene expression to DNA replication and repair. Identifying the specific proteins that bind to DNA in a given cellular context is paramount for understanding these mechanisms and for the development of novel therapeutics. Chemical probes have emerged as powerful tools for these investigations, allowing for the covalent labeling and subsequent enrichment of biomolecules of interest from complex cellular lysates.[1][2]
5'-Azido-5'-deoxythymidine (AzT), a nucleoside analog, presents a unique tool for these studies. When introduced to living cells, it is phosphorylated and incorporated into newly synthesized DNA.[3][4][5] This provides a bioorthogonal azide handle within the DNA, which can be used to capture interacting proteins. The deuterated analog, 5'-Azido-5'-deoxythymidine-d3 (AzT-d3), offers a significant advantage in the subsequent mass spectrometry-based identification of these proteins. The precisely defined mass shift introduced by the deuterium atoms provides a clear and unambiguous signature, greatly enhancing the confidence in identifying labeled peptides.
This guide provides an in-depth comparison of 5'-Azido-5'-deoxythymidine-d3 and its non-deuterated counterpart, with a focus on the validation of the resulting mass shift in proteomic workflows. We will explore the underlying mechanisms, provide detailed experimental protocols, and present a clear rationale for the use of deuterated probes in enhancing the trustworthiness and accuracy of your proteomics data.
Mechanism of Action: From Cellular Incorporation to Protein Capture
The utility of 5'-Azido-5'-deoxythymidine-d3 as a probe for DNA-binding proteins relies on a multi-step process that begins with its metabolic incorporation into cellular DNA and culminates in the identification of cross-linked peptides by mass spectrometry.
-
Cellular Uptake and Phosphorylation: Like its parent compound, thymidine, AzT-d3 is transported into the cell and is sequentially phosphorylated by cellular kinases to its triphosphate form, AzT-d3-TP.[3]
-
Incorporation into DNA: During DNA replication, DNA polymerases incorporate AzT-d3-TP into the newly synthesized DNA strand in place of thymidine triphosphate.[4][5] The 3'-azido group of AzT acts as a chain terminator, a mechanism that is the basis of its use as an antiretroviral drug.[4] However, for the purpose of proteomics, this incorporation provides a "clickable" handle within the DNA.
-
In Vivo Cross-linking: To capture the proteins interacting with the AzT-d3-labeled DNA, a cross-linking agent, such as formaldehyde, is added to the cells. This creates covalent bonds between the proteins and the nearby DNA, effectively "trapping" the protein-DNA complexes.[6]
-
Click Chemistry and Enrichment: After cell lysis and DNA fragmentation, the azide group on the incorporated AzT-d3 is used for a bioorthogonal click reaction.[7][8] A reporter molecule containing a terminal alkyne and an affinity tag (e.g., biotin) is covalently attached to the AzT-d3. This allows for the specific enrichment of the DNA-protein complexes using streptavidin-coated beads.[9][10]
-
Mass Spectrometry Analysis: The enriched protein-DNA complexes are then digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides that were cross-linked to the AzT-d3-labeled DNA will carry a specific mass modification, which can be identified in the mass spectra.
Experimental Workflow: A Visual Guide
The following diagram illustrates the complete experimental workflow for the identification of DNA-binding proteins using 5'-Azido-5'-deoxythymidine-d3.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. Phosphorylation of 3'-azido-3'-deoxythymidine and selective interaction of the 5'-triphosphate with human immunodeficiency virus reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Incorporation of 3'-azido-3'-deoxythymidine into cellular DNA and its removal in a human leukemic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring DNA-binding Proteins with In Vivo Chemical Cross-linking and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. mdpi.com [mdpi.com]
- 10. Affinity Purification of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Evaluating the Kinetic Isotope Effect of 5'-Azido-5'-deoxythymidine-d3
Introduction: Probing Metabolic Fate with Isotopic Substitution
In the realm of drug development, understanding a molecule's metabolic fate is as crucial as understanding its efficacy. For nucleoside analogs like 5'-Azido-5'-deoxythymidine (AZT, Zidovudine), a cornerstone in antiretroviral therapy, the journey from prodrug to active agent is a multi-step enzymatic process.[1][2] Each step presents an opportunity for metabolism, which can influence both the drug's therapeutic window and its toxicity profile.[3] This guide provides a comprehensive framework for evaluating the kinetic isotope effect (KIE) of a deuterated version of AZT, specifically 5'-Azido-5'-deoxythymidine-d3 (AZT-d3), to dissect the role of the thymine methyl group in its biochemical pathway.
The kinetic isotope effect is a powerful tool used to elucidate reaction mechanisms by measuring the change in reaction rate upon isotopic substitution.[4][5] Replacing hydrogen with its heavier, stable isotope deuterium (a 100% increase in mass) can significantly slow down reactions where the cleavage of that C-H bond is the rate-limiting step.[6] This is because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy, making it stronger and requiring more energy to break.[4][7] By comparing the reaction kinetics of AZT with AZT-d3, we can gain profound insights into the enzymatic transition states and the metabolic liabilities associated with the methyl group.
This guide is designed for researchers in pharmacology and drug development. It moves beyond a simple listing of protocols to explain the causal links between experimental design, the underlying biochemistry of AZT, and the interpretation of KIE data. We will explore the necessary enzymatic assays, analytical methodologies, and data interpretation frameworks required for a robust comparison.
The Biochemical Landscape: AZT Activation and Potential Metabolism
AZT is a prodrug that must be phosphorylated in the cell to its active triphosphate form (AZT-TP) to exert its antiviral effect.[8][9] This bioactivation is initiated by thymidine kinase (TK), which catalyzes the first phosphorylation step to AZT-monophosphate (AZT-MP).[3] Subsequently, other cellular kinases complete the conversion to the triphosphate. AZT-TP then acts as a competitive inhibitor and chain terminator for HIV reverse transcriptase.[2][8]
While the primary pathway is activation, catabolic pathways can reduce the drug's efficacy. Thymidine phosphorylase, for instance, can cleave the glycosidic bond of thymidine.[10] Furthermore, the methyl group of the thymine ring itself can be a site for oxidative metabolism, often mediated by cytochrome P450 (P450) enzymes.[11] A significant primary deuterium KIE upon deuteration of this methyl group would be strong evidence that C-H bond breaking at this position is a rate-limiting step in one of its metabolic pathways.[11]
Therefore, the central question we aim to answer is: Does the substitution of the thymine methyl protons with deuterium in AZT alter the rate of its enzymatic processing? Answering this will reveal if the methyl group is involved in a rate-limiting step of either its activation by thymidine kinase or a competing catabolic pathway.
Experimental Design: A Competitive Approach
To precisely measure the KIE, a competitive experiment is the method of choice.[12][13] In this setup, a mixture of the light (AZT, kH) and heavy (AZT-d3, kD) isotopes are subjected to the enzymatic reaction simultaneously. This method minimizes systematic errors, as both substrates are present in the same reaction volume, subject to identical conditions.[12] The KIE is then determined by measuring the change in the isotopic ratio of the substrate or product over the course of the reaction using mass spectrometry.[12][14][15]
// Styling J [fillcolor="#34A853", fontcolor="#FFFFFF"]; } dot Caption: Workflow for a competitive KIE experiment.
Detailed Methodologies
The protocols described below are designed to be self-validating systems, ensuring precision and reproducibility.
Protocol 1: Thymidine Kinase Activity Assay
This protocol outlines the measurement of the KIE for the first phosphorylation step of AZT, catalyzed by human thymidine kinase 1 (TK1).
Materials:
-
5'-Azido-5'-deoxythymidine (AZT)
-
5'-Azido-5'-deoxythymidine-d3 (AZT-d3, with deuteration on the C5-methyl group)
-
Recombinant Human Thymidine Kinase 1 (TK1)
-
ATP (Adenosine 5'-triphosphate) disodium salt
-
Magnesium Chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.5)
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic Acid
Procedure:
-
Substrate Preparation: Prepare a 1 mM stock solution containing an equimolar mixture of AZT and AZT-d3 in water. The precise ratio at the start of the experiment (R₀) must be determined by LC-MS/MS analysis.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction buffer. For a final volume of 100 µL, combine:
-
50 µL of 2x Reaction Buffer (100 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 20 mM ATP)
-
10 µL of the 1 mM AZT/AZT-d3 substrate mix (final concentration 100 µM)
-
30 µL of nuclease-free water.
-
-
Time Point Zero (t₀): Before adding the enzyme, withdraw a 10 µL aliquot and immediately quench it in 90 µL of cold acetonitrile containing an internal standard. This sample represents the unreacted substrate ratio.
-
Reaction Initiation: Add 10 µL of a pre-determined concentration of TK1 enzyme to the reaction mixture to start the reaction. The enzyme concentration should be chosen to achieve approximately 50-70% substrate conversion within a reasonable timeframe (e.g., 60 minutes).
-
Incubation and Sampling: Incubate the reaction at 37°C. At regular intervals (e.g., 5, 15, 30, and 60 minutes), withdraw 10 µL aliquots and quench them as described in step 3.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
Mass spectrometry is the preferred method for accurately determining the isotope ratios.[12]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a Triple Quadrupole Mass Spectrometer (MS/MS).
LC Method:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A suitable gradient to separate AZT from its phosphorylated product and other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
MS/MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
AZT (Light): Monitor the transition for the protonated molecule [M+H]⁺. For AZT (C₁₀H₁₃N₅O₄, MW: 267.25), this would be m/z 268.1 → fragment ion.
-
AZT-d3 (Heavy): Monitor the corresponding transition for the deuterated analog. For AZT-d3 (C₁₀H₁₀D₃N₅O₄, MW: 270.27), this would be m/z 271.1 → fragment ion.
-
The fragment ion should be chosen for its specificity and intensity (e.g., the fragment corresponding to the protonated thymine base).
-
Data Analysis:
-
For each time point, determine the ratio (R) of the peak area of AZT-d3 to the peak area of AZT.
-
Determine the fraction of reaction (F) at each time point by comparing the total substrate remaining to the t₀ sample.
-
Calculate the KIE on the V/K parameter using the following equation[4]: KIE = log(1 - F) / log(1 - F * R/R₀) Where:
-
F = fraction of reaction
-
R = isotope ratio at time t
-
R₀ = isotope ratio at t₀
-
Data Presentation and Interpretation
The results of the kinetic experiments should be summarized in a clear, tabular format.
| Time Point (min) | Fraction of Reaction (F) | Isotope Ratio (R = [AZT-d3]/[AZT]) | Calculated KIE (kH/kD) |
| 0 | 0.00 | 1.002 (R₀) | - |
| 5 | 0.15 | 1.015 | 1.08 |
| 15 | 0.35 | 1.038 | 1.09 |
| 30 | 0.58 | 1.071 | 1.08 |
| 60 | 0.75 | 1.112 | 1.09 |
| Note: Data presented here is hypothetical and for illustrative purposes only. |
Interpreting the KIE Value
The magnitude of the observed KIE provides critical information about the rate-limiting step of the reaction.[16][17]
-
Normal KIE (kH/kD > 1): A value significantly greater than 1 indicates that a C-H bond on the methyl group is being broken in the rate-determining step of the reaction.[5] For the thymidine kinase reaction, this would be a highly unusual and significant finding, as phosphorylation at the 5'-hydroxyl group should not directly involve the thymine methyl group. Such a result might suggest a novel enzymatic mechanism or interaction. However, this outcome is more likely if studying a P450-mediated catabolic reaction.
-
No KIE (kH/kD ≈ 1): This is the most anticipated result for the thymidine kinase-catalyzed phosphorylation of AZT.[13] It would demonstrate that the C-H bonds of the methyl group are not broken or significantly altered in the transition state of the rate-limiting step. This finding would confirm that deuteration at this position does not interfere with the drug's primary activation step.
-
Inverse KIE (kH/kD < 1): An inverse KIE is typically observed when there is a change in hybridization from sp² to sp³ at the carbon atom bearing the isotope, or due to steric or vibrational effects.[16] This is highly unlikely in the context of AZT phosphorylation but could theoretically occur if the methyl group must fit into a very tight pocket in the enzyme's active site where the smaller vibrational amplitude of deuterium provides a slight advantage.[16]
Conclusion and Broader Implications
This guide provides a robust framework for the comparative evaluation of 5'-Azido-5'-deoxythymidine-d3. By employing competitive kinetic assays and high-precision mass spectrometry, researchers can definitively determine the kinetic isotope effect associated with deuterating the thymine methyl group.
For AZT, confirming the absence of a KIE in the thymidine kinase reaction (kH/kD ≈ 1) would provide strong evidence that a "soft spot" deuteration strategy at this position would not impair the necessary bioactivation of the drug. This knowledge is invaluable, as it allows drug developers to use deuteration to block potential P450-mediated metabolism at the methyl group—thereby potentially increasing the drug's half-life and reducing the formation of unwanted metabolites—without compromising the first critical step on its path to antiviral activity.[7] This strategic use of isotopic substitution is a powerful tool for optimizing the pharmacokinetic and safety profiles of existing and novel therapeutics.
References
-
Gao, Y., & Liu, Y. (2013). Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. Molecules, 18(8), 9484-9505. Available from: [Link]
-
Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. ACS Infectious Diseases, 3(9), 643–652. Available from: [Link]
-
Wikipedia. (2023). Kinetic isotope effect. Available from: [Link]
-
EPFL. (n.d.). Kinetic Isotope Effect: Principles and its use in mechanism investigation. Available from: [Link]
-
de la Torre, B. G., & Albericio, F. (2022). The Use of Zidovudine Pharmacophore in Multi-Target-Directed Ligands for AIDS Therapy. Molecules, 27(23), 8502. Available from: [Link]
-
Wikipedia. (2023). Zidovudine. Available from: [Link]
-
Parkin, G. (2006). Isotope Effects. Columbia University. Available from: [Link]
-
The Science Snail. (2019). AZT – mechanism of action and organic synthesis. Available from: [Link]
-
Long, C. P., & Antoniewicz, M. R. (2019). Kinetic isotope effects significantly influence intracellular metabolite 13C labeling patterns and flux determination. Metabolic Engineering, 55, 153-162. Available from: [Link]
-
Cleland, W. W. (2005). The use of isotope effects to determine enzyme mechanisms. Archives of Biochemistry and Biophysics, 433(1), 2-12. Available from: [Link]
-
Kemper, L. J., et al. (2023). Direct Competitive Kinetic Isotope Effect Measurement Using Quantitative Whole Molecule MALDI-TOF Mass Spectrometry. ChemRxiv. Available from: [Link]
-
Reddit. (2017). Kinetic Isotope Effects and Enzyme reaction mechanism? r/Biochemistry. Available from: [Link]
-
Birck, M. R., & Schramm, V. L. (2004). Binding causes the remote [5'-3H]thymidine kinetic isotope effect in human thymidine phosphorylase. Journal of the American Chemical Society, 126(22), 6882-3. Available from: [Link]
-
ResearchGate. (2023). Direct Competitive Kinetic Isotope Effect Measurement Using Quantitative Whole Molecule MALDI-TOF Mass Spectrometry. Available from: [Link]
-
Kumar, P., et al. (2012). Novel Approaches for Designing 5-O-Ester Prodrugs of 3-Azido-2,3-dideoxythymidine (AZT). Current Medicinal Chemistry, 19(25), 4346-66. Available from: [Link]
-
Chemistry LibreTexts. (2022). Kinetic Isotope Effects. Available from: [Link]
-
PharmGKB. (n.d.). Zidovudine Pathway, Pharmacokinetics/Pharmacodynamics. Available from: [Link]
-
Lebrun, P., Kirk, A., McStay, A., & Kraft, A. (2017). A Laboratory Experiment for Illustrating the Kinetic Isotope Effect. Journal of Chemical Education, 94(7), 920-924. Available from: [Link]
-
ResearchGate. (n.d.). Isotope labeled experiments for determination of the kinetic isotope effect (KIE) on C–H activation reactions. Available from: [Link]
-
Lin, T. S., & Prusoff, W. H. (1978). Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues. Journal of Medicinal Chemistry, 21(1), 109-12. Available from: [Link]
-
Richard, J. P., et al. (2008). A Simple Method to Determine Kinetic Deuterium Isotope Effects Provides Evidence that Proton Transfer To Carbon Proceeds Over and not Through the Reaction Barrier. Journal of the American Chemical Society, 130(40), 13364–13371. Available from: [Link]
-
ResearchGate. (2007). Two-Step Synthesis of a 5′-Azidothymidine Building Block for the Assembly of Oligonucleotides for Triazole-Forming Ligations. Available from: [Link]
-
Bapat, A. R., et al. (1995). Synthesis of a photoaffinity analog of 3'-azidothymidine, 5-azido-3'-azido-2',3'-dideoxyuridine. Interactions with herpesvirus thymidine kinase and cellular enzymes. The Journal of Biological Chemistry, 270(23), 13660-8. Available from: [Link]
-
Boal, J. H., Iyer, R. P., & Egan, W. (1993). The 5′-Hydrogen Phosphonate Analog as a Potential Prodrug of 3′-Azido-2′,3′-dideoxythymidine (AZT). Nucleosides and Nucleotides, 12(10), 1075-1085. Available from: [Link]
-
Rezaei, M., et al. (2000). Kinetic isotope effects of thymidine phosphorylase. ResearchGate. Available from: [Link]
-
University of Greifswald. (2020). Azide‐Modified Nucleosides as Versatile Tools for Bioorthogonal Labeling and Functionalization. Available from: [Link]
-
ResearchGate. (2007). A kinetic, modeling and mechanistic re-analysis of thymidine phosphorylase and some related enzymes. Available from: [Link]
-
Munch-Petersen, B., & Tyrsted, G. (1977). Differences in the kinetic properties of thymidine kinase isoenzymes in unstimulated and phytohemagglutinin-stimulated human lymphocytes. Biochimica et Biophysica Acta, 476(2), 99-107. Available from: [Link]
-
Meyer, P. R., et al. (1999). A mechanism of AZT resistance: an increase in nucleotide-dependent primer unblocking by mutant HIV-1 reverse transcriptase. Molecular Cell, 4(1), 35-43. Available from: [Link]
-
Morgan, J. B. (2014). The kinetic isotope effect in the search for deuterated drugs. Drug Discovery Today: Technologies, 11, 49-55. Available from: [Link]
-
ResearchGate. (n.d.). Solid phase synthesis of 5′-azido modified dinucleotides. Available from: [Link]
-
de Graaf, R. A., et al. (2021). Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies. Metabolites, 11(1), 33. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Zidovudine - Wikipedia [en.wikipedia.org]
- 3. ClinPGx [clinpgx.org]
- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Portico [access.portico.org]
- 7. isotope.com [isotope.com]
- 8. AZT – mechanism of action and organic synthesis - The Science Snail [sciencesnail.com]
- 9. researchgate.net [researchgate.net]
- 10. Binding causes the remote [5'-3H]thymidine kinetic isotope effect in human thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study [mdpi.com]
- 13. The use of isotope effects to determine enzyme mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. epfl.ch [epfl.ch]
- 17. Isotope Effects [columbia.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
